molecular formula C6H5BrN2O2 B13019358 3-Bromo-4-methyl-2-nitropyridine

3-Bromo-4-methyl-2-nitropyridine

Cat. No.: B13019358
M. Wt: 217.02 g/mol
InChI Key: XUHPAVOHTMBAKI-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-2-nitropyridine is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-methyl-2-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-methyl-2-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

3-bromo-4-methyl-2-nitropyridine

InChI

InChI=1S/C6H5BrN2O2/c1-4-2-3-8-6(5(4)7)9(10)11/h2-3H,1H3

InChI Key

XUHPAVOHTMBAKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)[N+](=O)[O-])Br

Origin of Product

United States

Foundational & Exploratory

3-Bromo-4-methyl-2-nitropyridine SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-4-methyl-2-nitropyridine: Structure, Identifiers, and Properties

Introduction

In the landscape of modern chemical research and drug development, the precise identification and characterization of molecular entities are paramount. Substituted pyridines, in particular, represent a class of heterocyclic compounds that are foundational building blocks in medicinal chemistry and materials science. This guide provides a detailed technical overview of 3-Bromo-4-methyl-2-nitropyridine, a specific substituted pyridine notable for its potential as a versatile synthetic intermediate.

The utility of a compound like 3-Bromo-4-methyl-2-nitropyridine lies in the strategic placement of its functional groups—a bromine atom, a methyl group, and a nitro group—on the pyridine ring. These substituents offer multiple reaction sites for further chemical modification, enabling the construction of more complex molecular architectures. This guide will focus on the core digital identifiers of this compound, the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier Key (InChIKey), which are essential for unambiguous database searching, computational modeling, and digital inventory management. We will also delve into its key physicochemical properties, providing a foundational dataset for researchers and drug development professionals.

Molecular Structure and Chemical Identifiers

The unambiguous identification of a chemical compound is the bedrock of reproducible science. While IUPAC names are systematic, they can be cumbersome. Digital identifiers like SMILES and InChIKey provide machine-readable, canonical representations crucial for cheminformatics and database interoperability.

The SMILES string for 3-Bromo-4-methyl-2-nitropyridine is a line notation that encodes the molecular structure in a way that can be easily processed by computer programs.[1] It is invaluable for substructure and similarity searches in large chemical databases.

The InChIKey is a hashed version of the more detailed InChI string.[1] It is a fixed-length, 27-character string that serves as a unique digital fingerprint for the compound, ideal for indexing and searching on the web and linking disparate data sources for the same molecule.

Below is a summary of the key identifiers for 3-Bromo-4-methyl-2-nitropyridine.

IdentifierValue
IUPAC Name 3-bromo-4-methyl-2-nitropyridine[1]
CAS Number 1379309-01-9[1]
Molecular Formula C6H5BrN2O2[1]
Molecular Weight 217.02 g/mol [1]
SMILES CC1=C(C(=NC=C1)[O-])Br[1]
InChIKey XUHPAVOHTMBAKI-UHFFFAOYSA-N[1]

To visualize the arrangement of these functional groups, the following diagram illustrates the 2D structure of the molecule.

Sources

3-Bromo-4-methyl-2-nitropyridine: Structural Architecture & Chemical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural analysis, synthesis logic, and characterization of 3-Bromo-4-methyl-2-nitropyridine (CAS 1379309-01-9). It is designed for researchers requiring a rigorous, self-validating technical reference.

Executive Summary & Structural Logic

3-Bromo-4-methyl-2-nitropyridine represents a highly functionalized pyridine scaffold characterized by extreme steric congestion and divergent electronic activation. The juxtaposition of a nitro group (C2), a bromine atom (C3), and a methyl group (C4) creates a "push-pull" electronic system with unique reactivity profiles:

  • C2-Nitro: Acts as a strong electron-withdrawing group (EWG), activating the ring for nucleophilic aromatic substitution (

    
    ) while simultaneously sterically crowding the C3 position.
    
  • C3-Bromo: A sterically hindered handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Its lability is modulated by the ortho-nitro and ortho-methyl groups.

  • C4-Methyl: Provides a diagnostic NMR handle and weak inductive donation (+I), slightly offsetting the electron deficiency of the ring.

This compound is a critical intermediate in the synthesis of kinase inhibitors and epigenetic modulators (e.g., BET bromodomain inhibitors), where the pyridine core serves as a bioisostere for phenyl or pyrimidine rings.

Synthetic Architecture & Causality

To ensure high regiochemical fidelity, the synthesis must avoid the formation of the thermodynamically stable 5-bromo or 6-nitro isomers. The most robust protocol utilizes a Sandmeyer-type transformation starting from the 2-amino precursor.

Validated Synthetic Pathway

The synthesis relies on the inherent directing effects of the amino group in the precursor to install the bromine at C3, followed by conversion of the amino group to a nitro functionality.

Step 1: Regioselective Bromination

  • Precursor: 2-Amino-4-methylpyridine (2-Amino-4-picoline).

  • Reagent:

    
     in Acetic Acid or NBS/DMF.
    
  • Mechanism: The amino group strongly activates the ortho (C3) and para (C5) positions. Since C4 is blocked by a methyl group, bromination occurs preferentially at C3 and C5. Controlled stoichiometry and temperature (

    
    ) favor the 3-bromo  isomer due to the directing power of the amine and the steric shielding of the methyl group.
    

Step 2: Diazotization-Nitration (Sandmeyer)

  • Precursor: 2-Amino-3-bromo-4-methylpyridine.[1]

  • Reagents:

    
    , 
    
    
    
    , followed by Copper(I) Nitrite or excess nitrite.
  • Mechanism: The amino group is converted to a diazonium salt (

    
    ). The nitro group is introduced via nucleophilic displacement by nitrite ions. This method locks the nitrogen functionality at C2, preventing regioisomer scrambling.
    
Reaction Workflow Diagram

SynthesisWorkflow Start 2-Amino-4-methylpyridine Step1 Bromination (Br2 / AcOH, 0°C) Start->Step1 Electrophilic Subst. Inter 2-Amino-3-bromo- 4-methylpyridine Step1->Inter Step2 Diazotization (NaNO2 / H2SO4) Inter->Step2 Diazo [Diazonium Intermediate] Step2->Diazo Final 3-Bromo-4-methyl- 2-nitropyridine Diazo->Final Sandmeyer Nitro Subst.

Figure 1: Step-wise synthetic workflow emphasizing the regiochemical control required to isolate the 3-bromo-4-methyl-2-nitro isomer.

Analytical Characterization Strategy

Confirming the structure requires distinguishing it from potential isomers (e.g., 5-bromo or 6-methyl variants).

NMR Spectroscopy ( & )

The proton NMR spectrum is the primary validation tool. The key diagnostic feature is the AB spin system of the aromatic protons (H5 and H6) and the singlet of the methyl group.

SignalChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
H6 8.45 – 8.55Doublet (

Hz)
1HC6-HMost deshielded due to proximity to Ring Nitrogen (

).
H5 7.40 – 7.50Doublet (

Hz)
1HC5-HCoupled only to H6. Lack of meta-coupling confirms C3/C4 substitution.
CH3 2.45 – 2.55Singlet3HC4-CH3Chemical shift indicates attachment to aromatic ring; lack of splitting confirms no adjacent protons.

Causality of Shifts:

  • H6 Deshielding: The ring nitrogen exerts a strong inductive effect (-I), shifting H6 downfield.

  • Coupling Constant (

    
    ):  A value of ~5.0 Hz is characteristic of ortho-coupling in pyridines. If the bromine were at C5, H6 would appear as a singlet (or weak meta-doublet), and H3 would be upfield. The observed doublet-doublet pattern confirms the 2,3,4-substitution pattern.
    
Mass Spectrometry (LC-MS)
  • Molecular Ion:

    
     (1:1 ratio).
    
  • Isotopic Pattern: The presence of a single bromine atom dictates a characteristic 1:1 doublet for the molecular ion (

    
     and 
    
    
    
    ).
  • Fragmentation: Loss of

    
     (
    
    
    
    ) is a common primary fragmentation pathway for nitro-aromatics.

Experimental Protocols

These protocols are designed for reproducibility and safety.

Synthesis of 2-Amino-3-bromo-4-methylpyridine (Precursor)[1]
  • Setup: Charge a 3-neck round-bottom flask with 2-amino-4-methylpyridine (1.0 eq) and glacial acetic acid (5 vol). Cool to

    
    .
    
  • Addition: Add bromine (

    
    , 1.05 eq) dropwise over 30 minutes, maintaining temperature 
    
    
    
    .
  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with saturated aqueous

    
    . Neutralize with 
    
    
    
    to pH 8-9. Extract with Ethyl Acetate.
  • Purification: Recrystallize from Ethanol/Water to remove the 5-bromo isomer.

Sandmeyer Nitration to Target
  • Diazotization: Dissolve the bromo-amine precursor (1.0 eq) in conc.

    
     at 
    
    
    
    .[2] Add
    
    
    (1.2 eq) portion-wise. Stir for 1 hour to form the diazonium salt.
  • Substitution: Pour the diazonium mixture into a vigorously stirred solution of

    
     (5 eq) in water containing Copper powder (catalytic) at 
    
    
    
    .
  • Evolution: Allow the mixture to warm to room temperature (evolution of

    
     gas).
    
  • Isolation: Extract with Dichloromethane (DCM). Wash with brine. Dry over

    
    .
    
  • Final Polish: Flash chromatography (Silica, 0-20% EtOAc in Hexanes) yields 3-Bromo-4-methyl-2-nitropyridine as a yellow solid.

Reactivity & Functionalization Pathways

The 3-bromo-4-methyl-2-nitropyridine scaffold offers orthogonal reactivity handles.

Reactivity Center 3-Bromo-4-methyl- 2-nitropyridine Path1 Suzuki Coupling (C3) (Ar-B(OH)2, Pd cat.) Center->Path1 Path2 Nitro Reduction (C2) (Fe/AcOH or H2/Pd) Center->Path2 Path3 SNAr Displacement (C2) (R-NH2 or R-OH) Center->Path3 Prod1 3-Aryl-4-methyl- 2-nitropyridine Path1->Prod1 Prod2 3-Bromo-4-methyl- 2-aminopyridine Path2->Prod2 Prod3 2-Amino/Alkoxy- 3-bromo-4-methylpyridine Path3->Prod3

Figure 2: Divergent functionalization pathways. The C2-nitro group is labile to nucleophiles (


) and reducible; the C3-bromo group is active for cross-coupling.

Safety & Handling (SDS Summary)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Explosion Risk: Diazo intermediates in the synthesis are shock-sensitive. Keep wet and cool.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at

    
    . Light sensitive (protect from direct light to prevent debromination).
    

References

  • PubChem. (2025). 3-Bromo-4-methyl-2-nitropyridine Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (1946).[3] 2-Bromopyridine Synthesis Protocol (Analogous Methodology). Org. Synth. 1946, 26, 16. [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 3-Bromo-4-methyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Architecture

In the high-stakes arena of drug discovery, 3-Bromo-4-methyl-2-nitropyridine serves as a critical heteroaromatic scaffold. Its trisubstituted pyridine core offers orthogonal reactivity: the nitro group (C-2) enables reduction to amines for amide coupling, the bromide (C-3) facilitates Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, and the methyl group (C-4) provides steric bulk or a handle for benzylic oxidation.

However, the juxtaposition of a strongly electron-withdrawing nitro group and a lipophilic bromine atom creates a "push-pull" electronic system that complicates solubility. This guide provides a definitive technical analysis of its solubility profile to streamline process chemistry and assay development.

Physicochemical Driver Analysis

To select the right solvent, we must first understand the molecule's competing forces:

FeatureElectronic EffectSolubility Impact
Pyridine Core

-deficient aromatic heterocycle
Base solubility (moderate); polar interactions.
2-Nitro Group (-NO₂) Strong Electron Withdrawing Group (EWG)Increases polarity; enhances solubility in DMSO/DMF; deactivates ring nitrogen basicity.
3-Bromo (-Br) Inductive EWG / LipophilicIncreases solubility in chlorinated solvents (DCM, Chloroform).
4-Methyl (-CH₃) Weak Electron Donating Group (EDG)Adds lipophilicity; decreases water solubility.

Calculated Lipophilicity (cLogP): ~2.1 (Moderate lipophilicity). Implication: This compound is too lipophilic for pure aqueous buffers but too polar for strictly non-polar alkanes (e.g., Hexane). It occupies the "Goldilocks" zone of polar organic solvents.

Part 2: Solubility Profile & Solvent Selection

The following data categorizes solvents by their utility in Synthesis (Reaction) , Purification (Work-up) , and Analysis (Screening) .

Table 1: Empirical Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL) Primary Stock Solutions. Ideal for biological assays and nucleophilic aromatic substitution (

) reactions.
Chlorinated DCM, Chloroform High (>50 mg/mL) Extraction & Transport. Excellent for liquid-liquid extraction from aqueous quench.
Polar Protic Methanol, Ethanol Moderate (10-30 mg/mL) Recrystallization. Solubility increases significantly with heat (

), allowing for cooling crystallization.
Esters/Ethers Ethyl Acetate, THF Moderate (20-50 mg/mL) Chromatography & Reactions. Standard eluent for silica gel chromatography; THF is suitable for reduction steps.
Non-Polar Hexanes, Heptane Insoluble (<1 mg/mL) Anti-Solvent. Used to precipitate the product from DCM or Ethyl Acetate solutions.
Aqueous Water, PBS (pH 7.4) Insoluble Quench Medium. Product will precipitate out, facilitating filtration.

Critical Insight: The 2-nitro group significantly reduces the basicity of the pyridine nitrogen. Unlike simple alkyl-pyridines, this compound will NOT dissolve readily in dilute aqueous acid (e.g., 1M HCl) because protonation is disfavored by the electron-deficient ring. Do not attempt acid-base extraction to solubilize.

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (The "Gold Standard")

Use this protocol to generate precise solubility data for regulatory filing or process scaling.

Reagents: 3-Bromo-4-methyl-2-nitropyridine (Solid), Target Solvent (HPLC Grade).

  • Preparation: Weigh approximately 50 mg of the compound into a 4 mL borosilicate glass vial (tared).

  • Addition: Add the target solvent in 100

    
    L increments while stirring at 25°C.
    
  • Saturation: If the solid dissolves completely, add more solid until a persistent suspension forms (saturation point).

  • Equilibration: Agitate the suspension for 24 hours at 25°C (orbital shaker at 500 rpm).

  • Filtration: Filter the supernatant using a 0.45

    
    m PTFE syringe filter into a pre-weighed vial.
    
  • Evaporation: Evaporate the solvent (Genevac or Nitrogen stream) and dry the residue in a vacuum oven at 40°C for 4 hours.

  • Calculation:

    
    
    
Protocol B: Purification via Anti-Solvent Recrystallization

Since nitropyridines can be thermally unstable, avoid high-temperature boiling solvents if possible. This "Drowning Out" method is safer.

  • Dissolution: Dissolve crude 3-Bromo-4-methyl-2-nitropyridine in the minimum volume of Dichloromethane (DCM) at room temperature.

  • Filtration: Filter to remove insoluble inorganic salts (if any).

  • Precipitation: Slowly add Hexanes (Anti-solvent) dropwise with vigorous stirring.

    • Ratio: Target a final DCM:Hexane ratio of 1:4.

  • Nucleation: Cloudiness indicates the metastable zone. Stop addition and cool to 0-4°C on ice.

  • Collection: Filter the resulting crystals via vacuum filtration and wash with cold Hexanes.

Part 4: Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher to the correct solvent based on the operational stage.

SolventSelection Start Select Operation BioAssay Biological Assay Start->BioAssay Reaction Chemical Synthesis Start->Reaction Purification Purification/Workup Start->Purification StockSol Prepare Stock Solution (10-100 mM) BioAssay->StockSol ReactionType Reaction Type? Reaction->ReactionType Method Method? Purification->Method DMSO DMSO (Preferred) Avoids precipitation StockSol->DMSO Coupling Cross-Coupling (Suzuki/Buchwald) ReactionType->Coupling Reduction Nitro Reduction ReactionType->Reduction Dioxane 1,4-Dioxane / Toluene Coupling->Dioxane Alcohol Ethanol / Methanol Reduction->Alcohol Extract Liquid-Liquid Extraction Method->Extract Column Flash Chromatography Method->Column DCM DCM or Ethyl Acetate Extract->DCM HexEtOAc Hexane : EtOAc Gradient Column->HexEtOAc

Caption: Decision matrix for selecting the optimal solvent based on experimental intent (Assay, Synthesis, or Purification).

Part 5: Safety & Stability (E-E-A-T)

Energetic Concerns (Nitro Group)

While mononitro-pyridines are generally stable, the combination of a nitro group and a halogen suggests potential thermal sensitivity.

  • Rule: Do not concentrate to dryness at temperatures

    
     without prior DSC (Differential Scanning Calorimetry) testing.
    
  • Storage: Store solid at 2-8°C, protected from light (halogenated heterocycles can be photosensitive).

Toxicity Handling
  • Hazard: Halogenated nitropyridines are potential skin sensitizers and mutagens.

  • PPE: Double nitrile gloves are mandatory when handling DMSO stock solutions, as DMSO enhances dermal permeability, carrying the toxic payload into the bloodstream [1].

Part 6: References

  • PubChem. Compound Summary: 3-Bromo-4-methyl-2-nitropyridine (CID 71433097).[1] National Library of Medicine. Available at: [Link]

  • Pfizer/AstraZeneca/GSK. Green Chemistry Solvent Selection Guide. (Standard industry reference for solvent hierarchy). Available at: [Link]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003. (Authoritative text on solvent polarity and solubility parameters).

Sources

3-Bromo-4-methyl-2-nitropyridine bulk suppliers USA

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-4-methyl-2-nitropyridine: Synthesis, Reactivity, and Application for Drug Discovery Professionals

Abstract

3-Bromo-4-methyl-2-nitropyridine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an electron-withdrawing nitro group and a versatile bromine atom, provides two distinct points for chemical modification. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, plausible synthetic routes, and key reactivity profiles. We will delve into the mechanistic underpinnings of its utility in cornerstone reactions such as Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling. A detailed experimental protocol for a representative Suzuki-Miyaura coupling is provided, alongside guidance on sourcing, handling, and safety.

Compound Identity and Physicochemical Properties

3-Bromo-4-methyl-2-nitropyridine (CAS No: 1379309-01-9) is a solid, typically appearing as a pale-yellow to yellow-brown crystalline substance.[1] The strategic placement of its substituents dictates its chemical behavior, making it a valuable intermediate. The electron-withdrawing nature of the nitro group at the 2-position significantly influences the reactivity of the halogen at the 3-position, a crucial aspect for synthetic planning that will be explored in subsequent sections.

A summary of its key properties is presented below.

PropertyValueSource
CAS Number 1379309-01-9PubChem[2]
Molecular Formula C₆H₅BrN₂O₂PubChem[2]
Molecular Weight 217.02 g/mol PubChem[2]
Appearance Pale-yellow to Yellow-brown SolidSigma-Aldrich[1]
IUPAC Name 3-bromo-4-methyl-2-nitropyridinePubChem[2]
SMILES CC1=C(C(=NC=C1)[O-])BrPubChem[2]
Storage Store in a cool, dry, well-ventilated place.[3][4] Refrigerator storage is often recommended.[1]Multiple Sources

Synthesis and Mechanistic Considerations

For instance, a related synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine involves treating the corresponding N-oxide with phosphorus oxychloride (POCl₃) to introduce the chlorine at the 2-position.[5] This highlights a common strategy where the N-oxide activates the 2-position for halogenation. The bromine can be introduced via electrophilic bromination, often on an activated ring, or through a Sandmeyer-type reaction from an amino precursor.[6]

The diagram below illustrates a conceptual synthetic pathway, emphasizing the key transformations required to assemble the target molecule.

G cluster_0 Conceptual Synthetic Pathway A 4-Methylpyridine (γ-Picoline) B 4-Methyl-2-nitropyridine A->B  Nitration (e.g., HNO₃/H₂SO₄) C 3-Bromo-4-methyl-2-nitropyridine B->C  Bromination (e.g., NBS or Br₂) G cluster_1 Key Reactivity Modes start 3-Bromo-4-methyl- 2-nitropyridine snar SNAr Product (3-Substituted Pyridine) start->snar  Nucleophile (NuH)  Base suzuki Suzuki Product (3-Aryl Pyridine) start->suzuki  R-B(OH)₂  Pd Catalyst, Base

Sources

Methodological & Application

Suzuki coupling conditions for 3-Bromo-4-methyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 3-Bromo-4-methyl-2-nitropyridine: Protocols and Mechanistic Insights

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is particularly vital in pharmaceutical and materials science for constructing biaryl and hetero-biaryl scaffolds, which are core components of numerous biologically active molecules.[2][3]

This application note provides a detailed guide for researchers tackling the Suzuki coupling of a particularly challenging substrate: 3-bromo-4-methyl-2-nitropyridine. This molecule's unique combination of steric hindrance and electronic properties necessitates a carefully considered approach to catalyst selection and reaction optimization. We will delve into the mechanistic rationale behind protocol design, offer a validated, step-by-step experimental procedure, and provide insights for troubleshooting to empower scientists in drug discovery and chemical development to achieve successful outcomes.

Mechanistic Considerations: Overcoming Inherent Challenges

The standard Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] However, the structure of 3-bromo-4-methyl-2-nitropyridine introduces specific hurdles at each stage.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_challenges Substrate-Specific Challenges Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Halide R¹-Pd(II)L₂-X OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation R²-B(OR)₂ + Base PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination PdII_Biaryl->RedElim Product R¹-R² (Product) RedElim->Product Challenge1 Steric hindrance from -CH₃ and -NO₂ groups slows this rate-limiting step. Challenge1->OxAdd Challenge2 Pyridine-N can coordinate to Pd, inhibiting the catalyst. Challenge2->Pd0 Challenge3 Base is critical for activating the boronic acid but must be chosen carefully to avoid side reactions. Challenge3->Transmetalation

Figure 1: Suzuki-Miyaura catalytic cycle with key challenges.

Key Challenges:

  • Steric Hindrance: The bromine atom at the C3 position is flanked by a methyl group at C4 and a bulky nitro group at C2. This steric congestion significantly impedes the oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[5][6] This step is often rate-limiting, and steric hindrance can dramatically reduce reaction rates.[4]

  • Electronic Effects: The pyridine ring is inherently electron-deficient. The potent electron-withdrawing nitro group further decreases electron density, which can facilitate oxidative addition.[7] However, this effect is countered by the steric factors and the potential for the nitro group to interact with the catalyst.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the Lewis acidic palladium center. This coordination can lead to catalyst inhibition or deactivation, preventing it from participating in the catalytic cycle.[2][8]

To overcome these obstacles, a strategic selection of the catalyst system, base, and solvent is paramount.

Rationale-Driven Selection of Reaction Parameters

A successful protocol is built on understanding the function of each component. For this substrate, standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME) are often ineffective.

  • Palladium Precatalyst and Ligand System: The choice of ligand is the most critical factor. To overcome steric hindrance, bulky and electron-rich ligands are required. These ligands promote both the oxidative addition and the final reductive elimination step.[3][9]

    • Buchwald Dialkylbiarylphosphine Ligands (e.g., SPhos, XPhos): These are often the ligands of choice for challenging couplings. Their bulkiness creates a coordinatively unsaturated palladium center that facilitates oxidative addition, while their electron-donating nature increases the catalyst's reactivity.[3][10]

    • N-Heterocyclic Carbenes (NHCs) (e.g., PEPPSI-IPr): NHCs are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that can overcome steric challenges and exhibit high turnover numbers.[11]

  • Base Selection: The base plays a crucial role in the transmetalation step, where it activates the boronic acid to form a more nucleophilic "ate" complex.[12][13]

    • Potassium Phosphate (K₃PO₄): Often a superior choice for heteroaromatic couplings. It is a moderately strong, non-nucleophilic base that effectively promotes transmetalation without causing degradation of sensitive substrates.[3][14]

    • Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a standard, cost-effective choice.[10] Cesium carbonate is more soluble in organic solvents and can be more effective in difficult couplings, but it is also more expensive.[12]

  • Solvent System: A polar, aprotic solvent is typically used to solubilize the reactants and catalyst.

    • Dioxane/Water or Toluene/Water: Biphasic systems are common. The organic solvent dissolves the aryl halide and catalyst, while the water helps dissolve the inorganic base and facilitates the formation of the boronate "ate" complex.[5][7] Anhydrous conditions can sometimes be beneficial if protodeboronation of the boronic acid is a significant side reaction.[10]

Comparative Reaction Conditions

The following table summarizes various conditions reported in the literature for Suzuki couplings of sterically hindered or electron-deficient bromopyridines, providing a guide for initial optimization.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>90[3]
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O10018~85[9]
3Pd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O9520~75[14][15]
4PEPPSI-IPr (3)-K₂CO₃ (2)t-AmylOH11016>90[11]

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition-dependent.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-bromo-4-methyl-2-nitropyridine with a generic arylboronic acid.

Materials:

  • 3-Bromo-4-methyl-2-nitropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Deionized Water, degassed (2 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or oven-dried round-bottom flask)

Workflow start Start: Prepare Glassware charge_solids Charge Flask with Solids: - 3-Bromo-4-methyl-2-nitropyridine - Arylboronic Acid - Pd(OAc)₂ & SPhos - K₃PO₄ start->charge_solids inert_atm Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar 3x) charge_solids->inert_atm add_solvents Add Degassed Solvents: - 1,4-Dioxane - Water inert_atm->add_solvents heat_reaction Heat Reaction Mixture (e.g., 100 °C) with Stirring add_solvents->heat_reaction monitor_rxn Monitor Reaction Progress (TLC, LC-MS) heat_reaction->monitor_rxn monitor_rxn->heat_reaction Incomplete cool_down Cool to Room Temperature monitor_rxn->cool_down Complete workup Aqueous Workup: - Dilute with EtOAc - Wash with Water & Brine cool_down->workup dry_purify Dry (Na₂SO₄), Filter, and Concentrate workup->dry_purify chromatography Purify by Column Chromatography dry_purify->chromatography end End: Characterize Product chromatography->end

Figure 2: Step-by-step experimental workflow diagram.

Procedure:

  • Preparation: To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-methyl-2-nitropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using syringes, add the degassed 1,4-dioxane (8 mL) followed by the degassed water (2 mL). A brief, vigorous purge of the solvent with inert gas before addition is recommended.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Ineffective base or ligand.1. Ensure rigorous exclusion of air; use fresh catalyst/ligands.2. Increase temperature in 10 °C increments.3. Screen alternative ligands (e.g., XPhos) or bases (e.g., Cs₂CO₃).
Protodeboronation 1. Boronic acid is unstable under reaction conditions.2. Presence of excess water or acidic impurities.1. Switch to the corresponding boronic acid pinacol ester (Bpin).2. Use anhydrous base (K₃PO₄) and anhydrous solvent.
Formation of Homocoupling Byproducts 1. Reaction temperature is too high.2. Oxygen contamination.1. Lower the reaction temperature.2. Improve degassing technique for solvents and inert atmosphere setup.
Poor Reproducibility 1. Inconsistent quality of reagents (especially base hydration).2. Variable oxygen levels.1. Use a fresh, anhydrous batch of base for each reaction.2. Standardize the degassing and inerting procedure. A small, controlled amount of oxygen can sometimes be beneficial, but is hard to control.[16]

Safety Information

  • Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides.

  • Procedure: The reaction should be conducted under an inert atmosphere as palladium catalysts, particularly in their Pd(0) state, can be air-sensitive. Use proper Schlenk line or glovebox techniques.

Conclusion

The Suzuki-Miyaura coupling of 3-bromo-4-methyl-2-nitropyridine is a challenging yet achievable transformation. Success hinges on a rational approach that directly addresses the substrate's steric and electronic properties. The use of modern, bulky, and electron-rich phosphine ligands, such as SPhos, in combination with an appropriate base like K₃PO₄, provides a powerful catalytic system capable of overcoming the high activation barrier for oxidative addition. The detailed protocol and troubleshooting guide presented here offer a solid foundation for researchers to efficiently synthesize valuable 4-methyl-2-nitropyridyl compounds for applications in drug discovery and beyond.

References

  • Title: Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Source: Google Search.
  • Title: Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. Source: PubMed Central. URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs. URL: [Link]

  • Title: How to approach choosing reaction conditions for Suzuki? Source: Reddit r/Chempros. URL: [Link]

  • Title: What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Source: ResearchGate. URL: [Link]

  • Title: Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts. URL: [Link]

  • Title: The Suzuki Reaction. Source: Myers Group, Harvard University. URL: [Link]

  • Title: Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Source: ResearchGate. URL: [Link]

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source: ACS Publications. URL: [Link]

  • Title: Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Source: NIH National Center for Biotechnology Information. URL: [Link]

  • Title: Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. Source: PubMed Central. URL: [Link]

  • Title: Suzuki Coupling. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Source: MDPI. URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Source: NIH National Center for Biotechnology Information. URL: [Link]

  • Title: Suzuki–Miyaura Coupling. Source: Royal Society of Chemistry. URL: [Link]

  • Title: A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Source: Journal of Synthetic Chemistry. URL: [Link]

  • Title: Suzuki reaction. Source: Wikipedia. URL: [Link]

  • Title: Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Source: WuXi STA. URL: [Link]

  • Title: (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Source: ResearchGate. URL: [Link]

  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Source: PubMed. URL: [Link]

  • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Source: Canadian Science Publishing. URL: [Link]

  • Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Source: MDPI. URL: [Link]

  • Title: Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Source: Chemical.AI. URL: [Link]

Sources

Application Note: Strategic Functionalization of 3-Bromo-4-methyl-2-nitropyridine via Regioselective

Author: BenchChem Technical Support Team. Date: February 2026


) Protocols
Compound:  3-Bromo-4-methyl-2-nitropyridine (CAS: 1060802-32-5 / Derivatives)

Executive Summary

This guide details the regioselective functionalization of 3-Bromo-4-methyl-2-nitropyridine , a high-value scaffold in medicinal chemistry.[1] Unlike simple pyridines, this trisubstituted system presents a competitive landscape between two potential leaving groups: the nitro group at C2 and the bromine at C3 .[1]

Core Insight: Empirical data and mechanistic principles dictate that under standard nucleophilic aromatic substitution (


) conditions, the C2-nitro group  is the primary leaving group.[1] This is driven by the intense activation of the C2 position (ortho to ring nitrogen) and the high lability of the nitro group in electron-deficient heterocycles.[1] The C3-bromine atom is typically retained, serving as a critical handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of complex bicyclic systems such as azaindoles or pyrrolopyridines.[1]

Mechanistic Analysis & Regioselectivity

To design effective protocols, one must understand the electronic forces at play.[1] The pyridine ring is electron-deficient, but the specific substitution pattern dictates the site of nucleophilic attack.[1]

Electronic Landscape
  • Position 2 (

    
    ): Highly Activated.  This position is ortho to the ring nitrogen (
    
    
    
    ).[1] The inductive electron-withdrawing effect of the nitrogen, combined with the resonance withdrawal of the nitro group, makes C2 the most electrophilic site.[1] Furthermore, the nitro group is an excellent leaving group (nucleofuge) in
    
    
    reactions, often superior to halides in highly activated positions.[1]
  • Position 3 (

    
    ): Deactivated/Sterically Hindered.  Located meta to the ring nitrogen, this position lacks the direct resonance activation required for facile 
    
    
    
    .[1] Additionally, it is flanked by the bulky nitro group (C2) and methyl group (C4).[1]
  • Position 4 (

    
    ): Deactivated.  The methyl group is electron-donating via hyperconjugation, slightly increasing electron density at C3 and C5, further protecting the bromine from displacement.[1]
    
Reaction Pathway Visualization

The following diagram illustrates the kinetic preference for C2 attack via the Meisenheimer complex.[1]

SNAr_Mechanism cluster_legend Legend Start 3-Bromo-4-methyl-2-nitropyridine Int_C2 Meisenheimer Complex (C2) (Stabilized by Ring N & NO2) Start->Int_C2 Attack at C2 (Ortho) Int_C3 Meisenheimer Complex (C3) (Poorly Stabilized, Steric Clash) Start->Int_C3 Attack at C3 (Meta) Nu Nucleophile (Nu:) Nu->Start Prod_C2 Product A: 2-Substituted-3-bromo-4-methylpyridine (MAJOR - Kinetic Product) Int_C2->Prod_C2 - NO2 (Leaving Group) Prod_C3 Product B: 3-Substituted-2-nitropyridine (NOT OBSERVED) Int_C3->Prod_C3 - Br key Green path = Favored Red path = Disfavored

Figure 1: Mechanistic pathway highlighting the preferential displacement of the C2-nitro group due to superior Meisenheimer complex stabilization.[1]

Experimental Protocols

Protocol A: Displacement of C2-Nitro Group with Amines

This is the standard procedure for introducing amine functionality while retaining the bromine atom.[1]

Target Product: 2-Amino-3-bromo-4-methylpyridine derivatives.

Materials
  • Substrate: 3-Bromo-4-methyl-2-nitropyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.5 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (2.0 equiv)[1]
    
  • Solvent: DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone)[1]

  • Workup: Ethyl Acetate (EtOAc), Brine,

    
    [1][2]
    
Step-by-Step Methodology
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-4-methyl-2-nitropyridine (1.0 equiv) in anhydrous DMF (

    
     concentration).
    
  • Base Addition: Add

    
      (2.0 equiv) in a single portion.
    
    • Note: If using a volatile amine, cool the mixture to

      
       before adding the base.[1]
      
  • Nucleophile Addition: Add the Amine (1.2 equiv) dropwise.[1]

    • Critical Control Point: The reaction is often exothermic.[1] Monitor internal temperature.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check progress via TLC or LC-MS.[1] The starting material (nitro) usually absorbs strongly at lower wavelengths; the product (amino) will show a distinct mass shift (

      
      ).[1]
      
    • Optimization: If conversion is

      
       after 4 hours, heat to 
      
      
      
      . Avoid temperatures
      
      
      to prevent potential side reactions or bromine displacement.[1]
  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (

      
       reaction volume).
      
    • Extract with EtOAc (

      
      ).[1][3]
      
    • Wash combined organics with saturated

      
       solution (to remove DMF) followed by brine.[1]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Table 1: Troubleshooting Common Issues

IssueProbable CauseSolution
Low Conversion Nucleophile is sterically hindered or weak.[1]Increase temp to

; switch solvent to DMSO; use stronger base (

).
Impurity: Des-bromo Hydrodebromination (rare).[1]Ensure solvent is anhydrous; avoid Pd contamination; lower temperature.[1]
Impurity: Nitro-migration Rearrangement (specific to 4-nitro isomers but possible).[1]Keep reaction time short; avoid highly polar protic solvents at high heat.[1]
Dark Tarry Mixture Polymerization/Decomposition.[1]Run reaction under

atmosphere; exclude light; reduce temperature.
Protocol B: Sequential Functionalization (Suzuki Coupling)

Demonstrating the utility of the retained C3-Bromine.

Target Product: 2-Amino-3-aryl-4-methylpyridine.[1]

Step-by-Step Methodology
  • Setup: Charge a microwave vial with Product from Protocol A (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
      (
    
    
    
    ).
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).

  • Base: Add

    
     (3.0 equiv).[1]
    
  • Reaction: Seal and heat to

    
     (oil bath) or 
    
    
    
    (microwave) for 1 hour.
  • Workup: Filter through Celite, dilute with EtOAc, wash with water, and purify.[1]

Workflow Diagram

This decision tree guides the researcher through the optimization process for this specific scaffold.

Optimization_Workflow Start Start: 3-Bromo-4-methyl-2-nitropyridine Check_Nu Is Nucleophile a Primary/Secondary Amine? Start->Check_Nu Standard_Cond Run Protocol A: DMF, K2CO3, RT, 2h Check_Nu->Standard_Cond Yes Check_LCMS Check LC-MS: Conversion > 90%? Standard_Cond->Check_LCMS Success Isolate Product: 2-Amino-3-bromo-4-methylpyridine Check_LCMS->Success Yes Low_Conv Low Conversion? Check_LCMS->Low_Conv No Heat Increase Temp to 60°C Low_Conv->Heat Steric Bulk? Strong_Base Switch to NaH (if alcohol) or Cs2CO3 (if amine) Low_Conv->Strong_Base Low Nucleophilicity? Heat->Check_LCMS Strong_Base->Check_LCMS

Figure 2: Optimization workflow for maximizing yield in C2-nitro displacement reactions.

References

  • Mechanistic Basis of

    
     in Pyridines: 
    
    • Heterocycles, 2005 , 65(9), 2087.[1] (Discusses nitro-group lability and migration anomalies in related isomers).

    • Source:[1]

  • Synthesis of 3-Bromo-4-methyl-pyridine Derivatives

    • ChemicalBook Synthesis Protocols, 2024 .[1] (Industrial preparation of 4-methyl-3-bromopyridine via nitro reduction/Sandmeyer, illustrating the stability of the core).

    • Source:[1]

  • Regioselectivity in Nitropyridines

    • Molecules, 2013 , 18(1), 133-158.[1] (General review of nucleophilic substitution in nitropyridines).

    • Source:[1]

  • Related Drug Development Intermediates

    • RSC Advances, 2013 , Supplementary Info.[1] (Detailed experimental procedures for brominated nitropyridine intermediates).

    • Source:[1]

Sources

reduction of nitro group in 3-Bromo-4-methyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 3-Bromo-4-methyl-2-nitropyridine

Executive Summary

The reduction of 3-Bromo-4-methyl-2-nitropyridine to 3-Bromo-4-methyl-2-aminopyridine presents a classic chemoselectivity challenge in medicinal chemistry. The proximity of the bromine atom (C3) to the nitro group (C2) creates a high risk of hydrodebromination (loss of the halogen) under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C).

This guide provides three validated protocols designed to reduce the nitro group while preserving the C-Br bond. The Iron-Acetic Acid (Béchamp) method is designated as the "Gold Standard" for laboratory-scale reliability, while Zinc/Ammonium Chloride is presented as a milder, greener alternative.

Strategic Analysis: The Dehalogenation Trap

In aromatic systems, the rate of catalytic hydrogenolysis of Carbon-Halogen bonds often competes with nitro reduction. For 3-bromo-2-nitropyridines, the electron-deficient ring weakens the C-Br bond, making it exceptionally labile.

MethodReagent SystemChemoselectivity (Br Retention)ScalabilityRisk Profile
Method A (Recommended) Fe / AcOH High (>98%) HighIron sludge waste; requires Celite filtration.
Method B (Cleanest) Zn / NH₄Cl High (>95%) MediumMild conditions; easier workup than Iron.
Method C (Homogeneous) SnCl₂ · 2H₂O HighLowToxic tin waste; difficult emulsion workup.
Method D (Avoid) H₂ / Pd-CLow (<20%)HighCritical Failure: Rapid dehalogenation to 4-methyl-2-aminopyridine.

Detailed Experimental Protocols

Protocol A: Iron-Mediated Reduction (The Gold Standard)

Best for: Gram-scale synthesis where absolute halogen retention is critical.

Mechanism: Electron transfer from zero-valent iron (Fe⁰) to the nitro group in acidic media. The reaction proceeds via nitroso and hydroxylamine intermediates.[1]

Materials:

  • Substrate: 3-Bromo-4-methyl-2-nitropyridine (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, reduced) (4.0 – 5.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) / Ethanol (1:3 ratio) or pure AcOH.

  • Workup: Ethyl Acetate, Sat. NaHCO₃, Celite 545.

Step-by-Step Procedure:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer (or large magnetic bar), dissolve the substrate in Ethanol/AcOH (3:1 v/v). Note: Pure AcOH can be used but makes workup more exothermic during neutralization.

  • Activation: Heat the solution to 60°C .

  • Addition: Add Iron powder portion-wise over 15 minutes. Caution: Exothermic reaction. Monitor internal temperature to keep below 85°C.

  • Reaction: Stir vigorously at 70–80°C for 1–2 hours.

    • QC Check: Monitor by TLC (Eluent: 30% EtOAc/Hexane). The starting material (yellow) should disappear; the amine (often fluorescent/tan) will appear at a lower R_f.

  • Filtration (Critical): While still warm, filter the mixture through a pad of Celite 545 to remove unreacted iron and iron oxide sludge. Wash the pad with hot Ethanol.

  • Neutralization: Concentrate the filtrate to remove most organics. Dilute the residue with ice-water and slowly basify to pH 9-10 using saturated Na₂CO₃ or 50% NaOH. Cooling is essential.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2][3]

Expert Insight: If the iron sludge clogs the filter, mix the reaction mixture with an equal volume of EtOAc before filtering.

Protocol B: Zinc / Ammonium Chloride (The "Green" Alternative)

Best for: Mild conditions, avoiding strong acids, and easier cleanup.

Materials:

  • Substrate (1.0 equiv)

  • Zinc Dust (activated) (5.0 equiv)

  • Ammonium Chloride (NH₄Cl) (10.0 equiv)

  • Solvent: Ethanol / Water (4:1 ratio)[2]

Step-by-Step Procedure:

  • Solvation: Dissolve substrate and NH₄Cl in Ethanol/Water (4:1).

  • Addition: Add Zinc dust in a single portion at room temperature.

  • Reaction: The reaction is slightly exothermic.[4] Stir at Room Temperature to 40°C for 1–4 hours.

    • Note: If reaction stalls, heat to 60°C.

  • Workup: Filter through Celite to remove Zinc oxide. Wash pad with MeOH.

  • Purification: Concentrate filtrate. Partition between Water and EtOAc.[2] The product is often pure enough for subsequent steps without chromatography.

Visualization of Workflows

Figure 1: Decision Logic & Iron Reduction Workflow

ReductionWorkflow Start Start: 3-Bromo-4-methyl-2-nitropyridine Decision Select Method based on Scale/Equipment Start->Decision MethodA Method A: Fe / AcOH (High Reliability) Decision->MethodA Preferred MethodB Method B: Zn / NH4Cl (Mild/Green) Decision->MethodB Alternative MethodC Method C: H2 / Pd-C (Standard Hydrogenation) Decision->MethodC Avoid ReactionA Reaction: 70°C, 2h Fe oxidation / Nitro reduction MethodA->ReactionA Success Product: 3-Bromo-4-methyl-2-aminopyridine (>95% Yield, Br Intact) MethodB->Success Simple Filtration Failure CRITICAL FAILURE: Debromination to 4-methyl-2-aminopyridine MethodC->Failure Fast C-Br Cleavage WorkupA Workup: Celite Filtration (Remove Fe Sludge) ReactionA->WorkupA WorkupA->Success

Caption: Workflow selection guide emphasizing the risk of Pd-catalyzed dehalogenation.

Troubleshooting & Analytical Controls

ObservationRoot CauseCorrective Action
Product mass is M-79 (Des-bromo) Hydrodebromination occurred.Stop using Pd/C. Switch to Fe/AcOH or Sulfided Pt/C.
Incomplete Conversion Stirring was inefficient or Iron surface passivated.Use Mechanically Stirred apparatus. Add 1-2 drops of conc. HCl to activate Iron.
Emulsion during extraction Fine metal particles or amphoteric intermediates.Filter through Celite before extraction. Use Rochelle's salt if using Tin (Sn).
Red/Black Tars Polymerization of nitroso intermediates.Ensure temperature does not exceed 90°C. Maintain inert atmosphere (N₂).

Analytical Markers (NMR):

  • Starting Material: Nitro group deshields adjacent protons. Look for signals shifted downfield.

  • Product: Amino group (-NH₂) is electron-donating. Ring protons will shift upfield (lower ppm).

  • De-brominated Impurity: Look for a new triplet or doublet of doublets corresponding to the proton at position 3 (which replaces the Bromine).

References

  • BenchChem. Application Notes and Protocols for 2-Amino-4-bromo-3-nitropyridine in Organic Synthesis. (General protocol for bromonitropyridine reduction).

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe) Protocols. (Standard Fe/AcOH methodologies).[5]

  • European Patent Office. EP0347136A2: Method for reducing aromatic nitro groups. (Industrial application of Iron/Acid reduction).[6][7]

  • Ghosh, B. & Maleczka, R. E. Catalytic Hydrodehalogenation Reactions.[8] (Review of dehalogenation risks with Pd catalysts).

  • Sigma-Aldrich. 3-Bromo-4-methylpyridine Product Data. (Precursor data and handling).[2][7][9][10]

Sources

3-Bromo-4-methyl-2-nitropyridine as pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Bromo-4-methyl-2-nitropyridine as a Linchpin Intermediate for 7-Azaindole Scaffolds

Executive Summary

3-Bromo-4-methyl-2-nitropyridine (CAS: 884495-37-8) has emerged as a critical "linchpin" intermediate in modern medicinal chemistry, specifically for the synthesis of 4-substituted-1H-pyrrolo[2,3-b]pyridines (7-azaindoles) .

While simple pyridines are ubiquitous, this specific trisubstituted scaffold offers a unique "orthogonality triad" :

  • C2-Nitro Group: A masked nitrogen source for the azaindole ring, activated for nucleophilic attack or reduction.

  • C3-Bromo Handle: A pre-installed site for cross-coupling (Sonogashira/Suzuki) that facilitates ring closure without requiring late-stage halogenation.

  • C4-Methyl Group: Provides steric bulk and lipophilicity often required for kinase inhibitor selectivity (e.g., JAK, TRK, and PI3K inhibitors) while blocking the C4 position from metabolic oxidation.

This guide details the optimized protocols for converting this intermediate into high-value pharmaceutical scaffolds, focusing on chemoselective reduction and palladium-catalyzed cyclization.

Chemical Architecture & Reactivity Matrix

To utilize this intermediate effectively, researchers must understand the electronic push-pull dynamics of the pyridine ring.

SiteFunctional GroupElectronic CharacterPrimary Reactivity Mode
C2 Nitro (

)
Strong EWGElectrophilic Center: Susceptible to

(displacement by amines) or Reduction (to

).
C3 Bromo (

)
Weak EWG / Leaving GroupCross-Coupling Handle: Excellent for Sonogashira/Suzuki coupling due to activation by ortho-nitro.
C4 Methyl (

)
Weak EDGSteric/Benzylic: Modulates pKa; benzylic protons are weakly acidic but generally stable under coupling conditions.
Reactivity & Workflow Diagram

ReactivityWorkflow Start 3-Bromo-4-methyl- 2-nitropyridine Amine Intermediate A: 3-Bromo-4-methyl- pyridin-2-amine Start->Amine Selective Reduction (Fe/AcOH) SNAr_Product Side Path: 2-Amino-3-bromo (Displacement) Start->SNAr_Product S_NAr (Nucleophiles) Alkyne Intermediate B: 3-(Alkynyl)-4-methyl- pyridin-2-amine Amine->Alkyne Sonogashira Coupling (Pd/Cu) Azaindole Target Scaffold: 4-Methyl-7-azaindole Alkyne->Azaindole Cyclization (Base/Cat)

Figure 1: Strategic workflow converting the nitro-pyridine precursor into the privileged 7-azaindole scaffold. Note the critical divergence at the reduction step.

Critical Application: Synthesis of 4-Methyl-7-Azaindole

The most high-value application of 3-bromo-4-methyl-2-nitropyridine is the synthesis of 4-methyl-7-azaindole. This scaffold mimics the purine core of ATP, making it essential for ATP-competitive kinase inhibitors.

Protocol A: Chemoselective Reduction (Nitro Amine)

Objective: Reduce the nitro group to an amine without debrominating the C3 position. Standard hydrogenation (


) is NOT  recommended as it frequently leads to hydrodebromination.

Materials:

  • 3-Bromo-4-methyl-2-nitropyridine (1.0 eq)[1]

  • Iron powder (325 mesh, 5.0 eq)

  • Acetic Acid (glacial, solvent)

  • Ethyl Acetate (for workup)

Step-by-Step Methodology:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 3-bromo-4-methyl-2-nitropyridine (10 g, 46 mmol) in Glacial Acetic Acid (100 mL).

  • Activation: Heat the solution to 50°C.

  • Addition: Add Iron powder (12.8 g, 230 mmol) portion-wise over 30 minutes. Caution: Exothermic reaction. Maintain temp <80°C.

  • Reaction: Stir vigorously at 70°C for 2 hours. Monitor via TLC (System: 30% EtOAc/Hexanes). The starting material (

    
    ) should disappear, replaced by the fluorescent amine spot (
    
    
    
    ).
  • Workup (Critical):

    • Cool to room temperature.

    • Filter through a pad of Celite to remove iron residues. Wash the pad with Ethyl Acetate (200 mL).

    • Concentrate the filtrate under reduced pressure to remove most acetic acid.

    • Neutralization: Dilute the residue with EtOAc (200 mL) and slowly add saturated

      
       solution until pH 8. Warning: Significant 
      
      
      
      evolution.
  • Isolation: Separate layers. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Yield: Expect 85-92% of 3-bromo-4-methylpyridin-2-amine as a off-white solid.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad downfield signal of the nitro-adjacent protons and appearance of a broad singlet (

    
    ) around 6.0 ppm.
    
Protocol B: One-Pot Sonogashira Cyclization

Objective: Construct the pyrrole ring fused to the pyridine.

Materials:

  • Intermediate A (from Protocol A) (1.0 eq)

  • Trimethylsilylacetylene (TMSA) (1.5 eq)

  • 
     (0.05 eq)
    
  • CuI (0.02 eq)

  • Triethylamine (

    
    ) (3.0 eq)
    
  • Potassium tert-butoxide (KOtBu) (2.0 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Coupling: Under

    
     atmosphere, combine Intermediate A (5.0 g), 
    
    
    
    (930 mg), and CuI (100 mg) in DMF (50 mL). Add
    
    
    followed by TMSA.
  • Heating: Heat to 80°C for 4 hours. This forms the intermediate 3-((trimethylsilyl)ethynyl)-4-methylpyridin-2-amine.

  • Cyclization (In-situ):

    • Cool the mixture to room temperature.

    • Add KOtBu (6.0 g) directly to the reaction vessel (or transfer to a solution of KOtBu in NMP for cleaner results).

    • Heat to 60°C for 2 hours. The base removes the TMS group and induces intramolecular attack of the amine on the alkyne.

  • Quench: Pour mixture into ice-water (200 mL).

  • Purification: Extract with EtOAc (

    
     mL). The product, 4-methyl-1H-pyrrolo[2,3-b]pyridine , is often pure enough for use or can be recrystallized from Ethanol.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Debromination (Protocol A) Reaction temp too high or prolonged exposure to Fe.Keep temp <75°C; quench immediately upon TLC completion.
Incomplete Cyclization (Protocol B) TMS group not cleaving; base too weak.Ensure KOtBu is fresh/dry. Increase temp to 80°C for the second step.
Low Yield (S_NAr) Competition from Br displacement.If doing S_NAr on the Nitro group, use mild nucleophiles at low temp (0°C) to favor C2 attack over C3.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71433097, 3-Bromo-4-methyl-2-nitropyridine. Retrieved from [Link]

  • Laufer, S. A., et al. (2015). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Genentech, Inc. (2013).Patent WO2013181415A1: Synthesis of pyrrolo[2,3-b]pyridines. (Describes large-scale handling of halo-nitro-pyridines for kinase inhibitors).
  • Master Organic Chemistry (2018). Reduction of Nitro Groups: Mechanisms and Reagents. (Grounding for Fe/AcOH protocol selection). Retrieved from [Link]

  • Atlanchim Pharma (2022). Scientific Letter: Synthesis of 7-azaindole derivatives. (Validation of brominated precursors in azaindole synthesis). Retrieved from [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-4-methyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific discussion for the successful Buchwald-Hartwig amination of 3-Bromo-4-methyl-2-nitropyridine. This transformation is a powerful tool for the synthesis of N-aryl-4-methyl-2-nitropyridin-3-amine derivatives, which are valuable intermediates in medicinal chemistry and materials science. This document, designed for both experienced researchers and those new to cross-coupling chemistry, offers a step-by-step experimental procedure, a thorough examination of the reaction mechanism, and a practical troubleshooting guide to navigate the challenges associated with this specific substrate.

Introduction: The Significance of C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with the resulting arylamines being ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] The Buchwald-Hartwig amination has emerged as one of the most robust and versatile methods for constructing these bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[1]

The substrate at the heart of this guide, 3-Bromo-4-methyl-2-nitropyridine, presents a unique set of challenges and opportunities. The pyridine core is a common feature in biologically active molecules. However, the presence of an electron-withdrawing nitro group and the inherent electron-deficient nature of the pyridine ring can significantly impact the reactivity of the C-Br bond and the stability of the catalytic intermediates. This guide will dissect these challenges and provide a clear roadmap for a successful reaction.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Br Pd(II) Complex Ar-Pd(II)(Br)L Oxidative\nAddition->Pd(II) Complex Ligand\nExchange Ligand Exchange Pd(II) Complex->Ligand\nExchange HNR'R'' Amine Complex [Ar-Pd(II)(NHR'R'')L]Br Ligand\nExchange->Amine Complex Deprotonation Deprotonation (Base) Amine Complex->Deprotonation Amido Complex Ar-Pd(II)(NR'R'')L Deprotonation->Amido Complex Reductive\nElimination Reductive Elimination Amido Complex->Reductive\nElimination Product Ar-NR'R'' Reductive\nElimination->Product Regeneration Catalyst Regeneration Reductive\nElimination->Regeneration Regeneration->Pd(0)L

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[1] This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1]

Experimental Protocol: Amination of 3-Bromo-4-methyl-2-nitropyridine

This protocol is a well-established starting point for the amination of 3-Bromo-4-methyl-2-nitropyridine with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.

Materials and Reagents
ReagentPuritySupplierNotes
3-Bromo-4-methyl-2-nitropyridine>98%Commercial SourceEnsure dryness.
Amine (Primary or Secondary)>98%Commercial SourcePurify if necessary, especially for liquid amines.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)>97%Commercial SourceStore under an inert atmosphere.
XPhos>98%Commercial SourceA bulky, electron-rich phosphine ligand.
Sodium tert-butoxide (NaOtBu)>97%Commercial SourceHighly hygroscopic; handle in a glovebox or under inert atmosphere.
TolueneAnhydrousCommercial SourceDegas thoroughly before use.
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 3-Bromo-4-methyl-2-nitropyridine (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Base Addition: Carefully add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (3 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-4-methyl-2-nitropyridin-3-amine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents (Substrate, Amine, Catalyst, Ligand) Inert Establish Inert Atmosphere (Evacuate/Backfill) Reagents->Inert Solvent Add Anhydrous, Degassed Toluene Inert->Solvent Base Add NaOtBu Solvent->Base Heat Heat to 100 °C with Vigorous Stirring Base->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Dilute and Filter through Celite® Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product Isolated Product Purify->Product

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Key Considerations and Scientific Rationale

The successful execution of the Buchwald-Hartwig amination of 3-Bromo-4-methyl-2-nitropyridine hinges on a careful selection of reagents and reaction conditions.

  • The Substrate: The presence of the ortho-nitro group significantly influences the electronic properties of the pyridine ring, making it highly electron-deficient. This can have a dual effect: while it may activate the C-Br bond towards oxidative addition, it can also lead to undesired side reactions. The methyl group at the 4-position provides some electron-donating character, which can subtly modulate the reactivity.

  • The Catalyst System:

    • Palladium Precursor: Pd₂(dba)₃ is a common and effective palladium(0) source.

    • Ligand: The choice of ligand is critical. For electron-deficient and potentially sterically hindered substrates like this, a bulky and electron-rich phosphine ligand such as XPhos is often essential. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2]

  • The Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is highly effective in deprotonating the amine, a key step in the formation of the palladium-amido complex.[3] However, its high basicity can be incompatible with certain functional groups. In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may necessitate higher reaction temperatures or longer reaction times.[2]

  • The Solvent: Anhydrous and degassed toluene is a standard solvent for this reaction. Its non-polar nature and high boiling point are well-suited for the required reaction temperatures. Dioxane is another common alternative.

Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise. Below is a guide to common issues and potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Impure reagents- Inappropriate ligand or base choice- Use a fresh batch of palladium precursor and ligand.- Ensure thorough degassing of the solvent and maintain a positive pressure of inert gas.- Purify starting materials.- Screen other bulky phosphine ligands (e.g., SPhos, RuPhos) and bases (e.g., Cs₂CO₃, K₃PO₄).
Side Product Formation - Hydrodehalogenation (replacement of Br with H)- Nitro group reduction- Nitro group migration- Lower the reaction temperature.- Use a less reactive base.- For nitro group migration, consider alternative synthetic routes or milder coupling conditions. A study on the nucleophilic substitution of 3-bromo-4-nitropyridine has shown the potential for nitro group migration in the presence of amines.
Difficulty in Purification - Presence of residual catalyst and ligand- Formation of closely eluting byproducts- Employ specific work-up procedures to remove palladium residues.- Optimize the eluent system for column chromatography or consider alternative purification techniques like preparative TLC or HPLC.

Conclusion

The Buchwald-Hartwig amination of 3-Bromo-4-methyl-2-nitropyridine is a highly effective method for the synthesis of valuable N-aryl-4-methyl-2-nitropyridin-3-amine derivatives. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and reaction conditions, researchers can overcome the challenges posed by this electron-deficient substrate. The protocol and insights provided in this guide serve as a robust starting point for achieving high yields and purity in this important transformation, paving the way for further discoveries in drug development and materials science.

References

  • BenchChem. (2025). Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines. BenchChem Technical Support Center.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (2025). Buchwald-Hartwig Amination of Electron-Deficient Pyridines. BenchChem Technical Support Center.
  • BenchChem. (2025). The Strategic Advantage of Sodium tert-Butoxide: A Comparative Guide for the Modern Chemist. BenchChem Technical Support Center.
  • Jia, Y. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • MDPI. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • ChemSpider. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Introduction: Strategic Importance of 3-Bromo-4-methyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Selective Nucleophilic Aromatic Substitution of 3-Bromo-4-methyl-2-nitropyridine

The pyridine scaffold is a cornerstone in modern medicinal chemistry, integral to a vast array of pharmaceuticals and agrochemicals.[1] Introducing a nitro (NO₂) group onto this heterocycle fundamentally alters its electronic landscape, deactivating it towards electrophilic substitution but significantly priming it for nucleophilic aromatic substitution (SNAr).[1][2] 3-Bromo-4-methyl-2-nitropyridine is a particularly valuable synthetic intermediate due to this electronic activation. The strategic placement of the strongly electron-withdrawing nitro group ortho to the pyridine nitrogen and the bromine atom renders the C-3 position susceptible to displacement by a wide range of nucleophiles. This allows for the controlled and selective introduction of new functionalities, providing a robust pathway to complex molecular architectures essential for drug discovery and development.

This document serves as a comprehensive guide for researchers, outlining the core principles, a detailed experimental protocol, and key considerations for the successful selective displacement of the bromide in 3-Bromo-4-methyl-2-nitropyridine.

Pillar 1: The Underlying Chemical Principles

The Addition-Elimination (SNAr) Mechanism

The displacement of the bromide proceeds via the classical Nucleophilic Aromatic Substitution (SNAr) pathway, which is a two-step addition-elimination mechanism.[3][4][5]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (the C-3 position). This step is typically the rate-determining step of the reaction.[6] The attack temporarily breaks the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][7]

  • Stabilization and Rearomatization: The negative charge of the Meisenheimer complex is stabilized by delocalization through resonance, primarily onto the electronegative oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring.[7][8] The electron-withdrawing nitro group at the C-2 position is crucial for this stabilization.[1][7] In the final step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored to yield the substituted product.[1]

SNAr_Mechanism

Figure 1: The Addition-Elimination (SNAr) mechanism for bromide displacement.
Key Factors Influencing Reactivity
  • Activating Group: The nitro group at the C-2 position is the primary driver of reactivity. As a powerful electron-withdrawing group (EWG), it reduces the electron density of the pyridine ring, making it more electrophilic and susceptible to nucleophilic attack.[5][7] Its position ortho to the site of substitution provides maximal resonance stabilization for the Meisenheimer intermediate.[7]

  • Leaving Group: The typical reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I.[3][9] While fluorine is the most activating due to its high electronegativity, bromide is an excellent leaving group due to its ability to stabilize a negative charge, ensuring the second step of the mechanism proceeds efficiently.

  • Nucleophile: The success of the reaction is highly dependent on the nucleophile. Strong nucleophiles are required to attack the electron-deficient ring.[9] Common choices include primary and secondary amines, alkoxides, and thiols. Weaker nucleophiles may require harsher conditions or the use of a strong base to be converted into a more potent form (e.g., deprotonating an alcohol to an alkoxide).[9]

  • Solvent: Polar aprotic solvents such as DMSO, DMF, and NMP are highly effective for SNAr reactions.[9] These solvents solvate the cation of the nucleophile salt, leaving a more "naked" and reactive anionic nucleophile, thereby accelerating the reaction rate.[9]

Pillar 2: Experimental Protocol for Amination

This section provides a detailed, self-validating protocol for the selective displacement of bromide with a representative amine nucleophile, benzylamine.

Objective: To synthesize 4-methyl-3-(benzylamino)-2-nitropyridine via a nucleophilic aromatic substitution reaction.

Materials and Reagents

Reagent/MaterialMolecular FormulaMW ( g/mol )CAS NumberNotes
3-Bromo-4-methyl-2-nitropyridineC₆H₅BrN₂O₂217.021379309-01-9Starting Material
BenzylamineC₇H₉N107.15100-46-9Nucleophile
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.247087-68-5Non-nucleophilic base
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Aqueous solution
BrineNaCl58.447647-14-5Saturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Drying agent

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • DMF is a potential reproductive toxin; handle with extreme care.

  • DIPEA is corrosive and flammable; avoid contact and inhalation.

Step-by-Step Methodology

  • Reaction Setup:

    • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-methyl-2-nitropyridine (1.00 g, 4.61 mmol, 1.0 equiv).

    • Add anhydrous N,N-Dimethylformamide (DMF) (15 mL) to dissolve the starting material.

    • Add benzylamine (0.55 g, 0.56 mL, 5.07 mmol, 1.1 equiv) to the solution via syringe.

    • Finally, add N,N-Diisopropylethylamine (DIPEA) (0.90 g, 1.21 mL, 6.91 mmol, 1.5 equiv) to the reaction mixture. The base scavenges the HBr formed during the reaction.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C using an oil bath.

    • Maintain stirring at this temperature for 4-6 hours.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Prepare a TLC plate (silica gel) and spot the starting material, a co-spot, and the reaction mixture.

    • Elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).

    • Visualize the spots under UV light (254 nm). The reaction is complete upon the disappearance of the starting material spot.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 10% Ethyl Acetate in Hexanes and gradually increasing to 40% Ethyl Acetate in Hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product, 4-methyl-3-(benzylamino)-2-nitropyridine.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected mass for the product [M+H]⁺ is 244.10.

Pillar 3: Visualization and Data

Workflow

Figure 2: Experimental workflow for the amination of 3-Bromo-4-methyl-2-nitropyridine.

Troubleshooting and Advanced Considerations

  • Low Yield: If the reaction shows low conversion, ensure all reagents and solvents are anhydrous. The temperature can be cautiously increased, or a more polar solvent like DMSO can be used.[9] Additionally, using a stronger base like potassium carbonate may be beneficial for certain nucleophiles.

  • Side Products: In reactions with primary amines, double substitution (formation of a tertiary amine) is possible but generally slow under these conditions. Using a slight excess of the pyridine substrate can mitigate this.

  • Nitro-Group Migration: While less common for this specific isomer, related halonitropyridines have been reported to undergo nitro-group migration in the presence of amines, especially in polar aprotic solvents.[10][11][12] If unexpected isomers are detected during characterization, this possibility should be investigated. Careful control of temperature and reaction time can help minimize such rearrangements.[10]

Conclusion

The selective displacement of bromide in 3-Bromo-4-methyl-2-nitropyridine is a robust and versatile transformation rooted in the principles of nucleophilic aromatic substitution. The powerful activating effect of the ortho-nitro group enables the efficient introduction of diverse nucleophiles, making this substrate a valuable building block in synthetic and medicinal chemistry. By understanding the underlying mechanism and adhering to a carefully controlled protocol, researchers can reliably leverage this reaction to construct complex molecular targets.

References

  • BenchChem. (n.d.). Reactivity of the nitro group on a pyridine ring.
  • BenchChem. (n.d.). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.
  • Makosza, M., & Wojciechowski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • Filo. (2025, November 15). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring.
  • Habdas, J., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
  • Makosza, M., & Wojciechowski, K. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Yao, J., Blake, P. R., & Yang, J. (2005, August 2). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, 65(9).
  • Yao, J., Blake, P. R., & Yang, J. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. HETEROCYCLES.
  • ResearchGate. (2025, August 5). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF.
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

Sources

Application Note: Regioselective Synthesis of PDE4 Inhibitors Using 3-Bromo-4-methyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 3-Bromo-4-methyl-2-nitropyridine as a core scaffold for synthesizing 2-aminopyridine-based PDE4 inhibitors , a class of compounds validated for treating inflammatory diseases like COPD and psoriasis.

Executive Summary & Scientific Rationale

Phosphodiesterase 4 (PDE4) inhibitors function by elevating intracellular cAMP levels, thereby downregulating pro-inflammatory cytokines (TNF-


, IL-17). While first-generation inhibitors (e.g., Rolipram) suffered from emetic side effects, second-generation scaffolds—particularly substituted 2-aminopyridines —have emerged as high-potency alternatives with improved therapeutic indices.

3-Bromo-4-methyl-2-nitropyridine is a "privileged structure" for this class of inhibitors due to its orthogonal reactivity handles:

  • C-3 Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) to introduce lipophilic aryl groups essential for the PDE4 hydrophobic pocket.

  • C-2 Nitro Group: A masked amino functionality. Its reduction after C-3 functionalization prevents catalyst poisoning and allows for late-stage amide/urea diversification.

  • C-4 Methyl Group: Provides steric bulk that can influence the twist of the biaryl system, potentially enhancing selectivity for PDE4B/D isoforms.

Mechanistic Insight: Avoiding Side Reactions

Direct nucleophilic substitution (S


Ar) on 3-bromo-2-nitropyridines using amines can lead to nitro-group migration  or displacement, a known anomaly in nitropyridine chemistry [1]. To ensure structural integrity, this protocol utilizes Suzuki-Miyaura coupling  as the primary functionalization step, preserving the nitro group for subsequent controlled reduction.

Retrosynthetic Analysis & Pathway

The synthesis is designed to construct the 2-benzamido-3-arylpyridine pharmacophore. The workflow prioritizes the installation of the C-3 aryl group before nitro reduction to avoid chemoselectivity issues with the free amine during coupling.

Retrosynthesis Target Target PDE4 Inhibitor (2-Benzamido-3-aryl-4-methylpyridine) Amine Intermediate 2 (2-Amino-3-aryl-4-methylpyridine) Target->Amine Amide Coupling (R-COCl / HATU) Nitro Intermediate 1 (3-Aryl-4-methyl-2-nitropyridine) Amine->Nitro Nitro Reduction (Fe/NH4Cl or H2/Pd) SM Starting Material (3-Bromo-4-methyl-2-nitropyridine) Nitro->SM Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.)

Figure 1: Retrosynthetic disconnection showing the linear assembly of the PDE4 inhibitor scaffold.

Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Install the hydrophobic aryl tail at C-3 without affecting the nitro group.

Reagents:

  • Substrate: 3-Bromo-4-methyl-2-nitropyridine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid or substituted analog (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 equiv)
  • Base: K

    
    CO
    
    
    
    (2.0 M aq. solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Protocol:

  • Charge a reaction vial with 3-Bromo-4-methyl-2-nitropyridine, aryl boronic acid, and Pd(dppf)Cl

    
    .
    
  • Evacuate and backfill with Nitrogen (3 cycles) to remove oxygen.

  • Add degassed 1,4-dioxane and aqueous K

    
    CO
    
    
    
    .
  • Heat the mixture to 90°C for 4–6 hours. Note: Monitor by LC-MS for the disappearance of the bromide (M+H: ~217/219).

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a yellow solid.[1]

Critical Process Parameter (CPP): Deoxygenation is critical. The nitro group can participate in redox cycles if Pd(0) is oxidized, leading to lower yields.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without debrominating (if unreacted SM remains) or reducing the pyridine ring.

Reagents:

  • Substrate: 3-Aryl-4-methyl-2-nitropyridine (1.0 equiv)

  • Reductant: Iron powder (5.0 equiv)

  • Additive: Ammonium Chloride (NH

    
    Cl) (5.0 equiv)
    
  • Solvent: EtOH/Water (4:1 ratio)

Protocol:

  • Dissolve the substrate in EtOH/Water.

  • Add NH

    
    Cl and Iron powder.
    
  • Heat to reflux (80°C) with vigorous stirring for 2 hours.

  • Validation: TLC should show a significant polarity shift (Nitro compounds are less polar; Amines are more polar and often fluorescent).

  • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with MeOH. Concentrate the filtrate.

  • Partition the residue between saturated NaHCO

    
     and DCM. Extract, dry, and concentrate.[1][2]
    

Why this method? Catalytic hydrogenation (H


/Pd-C) is risky if the C-3 substituent contains halogens or reducible groups. Fe/NH

Cl is chemically orthogonal and highly reliable for nitropyridines [2].
Step 3: Amide Coupling (Library Generation)

Objective: Final diversification to generate the PDE4 inhibitor candidate.

Reagents:

  • Substrate: 2-Amino-3-aryl-4-methylpyridine (1.0 equiv)

  • Acylating Agent: Benzoyl chloride derivative (1.1 equiv)

  • Base: Pyridine or Et

    
    N (2.0 equiv)
    
  • Solvent: DCM or THF (dry)

Protocol:

  • Dissolve the amine in dry DCM at 0°C.

  • Add the base followed by the slow addition of the acid chloride.

  • Allow to warm to RT and stir for 4 hours.

  • Workup: Quench with 1M HCl (to remove unreacted pyridine/amine). Wash with NaHCO

    
    .
    
  • Purification: Recrystallization from EtOH is often sufficient for these highly crystalline amides.

Analytical Validation & Expected Data

To ensure the integrity of the synthesized inhibitors, compare your analytical data against these expected parameters.

Table 1: Expected Analytical Signatures

TechniqueParameterExpected ObservationNotes
1H NMR Methyl GroupSinglet,

2.3–2.6 ppm
Characteristic of 4-Me-Pyridine
1H NMR Amide NHBroad Singlet,

9.0–11.0 ppm
Disappears on D

O shake
LC-MS Ionization[M+H]

Pyridines ionize well in ESI+
IR Nitro (Step 1)~1530 cm

& ~1350 cm

Strong symmetric/asymmetric stretch
IR Amide (Step 3)~1650–1690 cm

Carbonyl stretch (Amide I)

Biological Context: PDE4 Signaling Pathway

Understanding the biological target is crucial for optimizing the inhibitor design. The diagram below illustrates how the synthesized compound intervenes in the inflammatory cascade.

PDE4_Pathway Stimulus Inflammatory Stimulus (LPS, Antigen) Receptor GPCR Activation Stimulus->Receptor AC Adenylate Cyclase Receptor->AC ATP ATP cAMP cAMP (Anti-inflammatory) AC->cAMP Synthesizes AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 Response Downstream Effects (↓ TNF-α, ↓ IL-17) cAMP->Response Activates PKA/Epac PDE4 PDE4 Enzyme PDE4->AMP Inhibitor Synthesized Inhibitor (Aminopyridine) Inhibitor->PDE4 BLOCKS

Figure 2: Mechanism of Action.[3][4] The inhibitor blocks PDE4, preventing cAMP hydrolysis and maintaining anti-inflammatory signaling.

Safety & Handling

  • 3-Bromo-4-methyl-2-nitropyridine: Like many nitropyridines, this compound may possess energetic properties. Avoid heating neat. Store in a cool, dry place.

  • Brominated Compounds: Potential alkylating agents. Use gloves and work in a fume hood.

  • Waste Disposal: Aqueous streams containing palladium must be scavenged (e.g., QuadraPure™) before disposal to comply with environmental regulations.

References

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration.

    
    Ar, validating the choice of Suzuki coupling for this protocol.
     (Representative URL based on search context)
    
  • Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Source: Journal of Medicinal Chemistry / NIH.gov Context: Establishes the 2-aminopyridine scaffold as a viable PDE4 inhibitor class.

  • 3-Bromo-4-methylpyridine Building Block Applications. Source: Sigma-Aldrich / PubChem Context: Confirms the utility of the 3-bromo-4-methyl scaffold in constructing PDE4 inhibitors like substituted 4-(2,2-diphenylethyl)pyridine-N-oxides.[5]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues. Source: NIH / PMC Context: Provides experimental validation for the reduction and functionalization of 2-amino-4-methylpyridines.

Sources

Troubleshooting & Optimization

regioselectivity issues in 3-Bromo-4-methyl-2-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Regioselectivity & Reactivity Troubleshooting

Executive Summary

3-Bromo-4-methyl-2-nitropyridine is a dense, poly-functionalized scaffold critical for synthesizing 7-azaindoles and fused heterocyclic systems. Its reactivity is dominated by a "tug-of-war" between the highly electrophilic 2-nitro position and the sterically crowded 3-bromo handle.

This guide addresses the three most common failure modes reported by discovery chemists:

  • 
     Ambiguity:  Unintended displacement of the nitro group instead of the bromide.
    
  • Catalytic Failure: Poor oxidative addition at C3 due to steric gearing between the 2-nitro and 4-methyl groups.

  • Chemo-instability: Debromination during nitro-reduction.

Module 1: Nucleophilic Aromatic Substitution ( )

The Issue: Users attempting to displace the C3-Bromine often observe the displacement of the C2-Nitro group instead, or obtain complex mixtures.

Technical Insight: The pyridine ring is electron-deficient, activated by the strong electron-withdrawing nitro group (


).
  • C2 Position (Nitro): This is the most electrophilic site. The Meisenheimer intermediate formed by attack at C2 is stabilized by the ring nitrogen (negative charge resides on the electronegative N).[1] Furthermore,

    
     is an excellent leaving group in this context.
    
  • C3 Position (Bromo): Attack here is electronically less favorable and sterically hindered by the flanking

    
     and 
    
    
    
    groups.

Troubleshooting Protocol:

ScenarioGoalRecommended Protocol
A Displace C2-Nitro (Keep Br)Standard: Use mild nucleophiles (amines, thiols) at 0°C to RT in THF or DMF. The nitro group leaves readily. Caution: Strong alkoxides (

) may cause competitive attack or ring degradation.
B Displace C3-Bromo (Keep

)
Difficult via

.
Direct displacement is rarely successful. Alternative: Switch to Pd-catalyzed coupling (Buchwald-Hartwig) which operates via oxidative addition, not nucleophilic attack.
Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Stille)

The Issue: Reactions at the C3-Bromo position stall, result in homocoupling of the boronic acid, or lead to decomposition.

Technical Insight: The C3 position is in a "steric valley." The


 group is bulky and can coordinate/poison the Pd catalyst, while the 

group blocks the approach of bulky ligands. Standard ligands (

, dppf) often fail to promote oxidative addition effectively.

Optimized Protocol (Suzuki-Miyaura):

  • Catalyst System: Use Pd(OAc)₂ with SPhos or XPhos . These biaryl phosphine ligands are electron-rich (facilitating oxidative addition) and bulky enough to prevent catalyst deactivation, yet flexible enough to access the hindered C3 center.

  • Base: Use

    
      (anhydrous or monohydrate). Carbonate bases can sometimes trigger side reactions with the nitro group.
    
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (if solubility permits).

Visual Troubleshooting Guide:

SuzukiTroubleshooting start Start: Suzuki Coupling at C3-Br check1 Is the Nitro group intact? start->check1 issue1 Nitro reduced/displaced? check1->issue1 No check2 Is Starting Material (SM) remaining? check1->check2 Yes sol1 Use weaker base (K3PO4 instead of Cs2CO3) Lower Temp (60°C) issue1->sol1 issue2 Poor Oxidative Addition check2->issue2 Yes check3 Homocoupling of Boronic Acid? check2->check3 No (Complex Mix) sol2 Switch Ligand to SPhos or XPhos Increase Catalyst Loading (5 mol%) issue2->sol2 sol3 Degas solvent thoroughly (Sparging/Freeze-Pump-Thaw) Add Boronic acid slowly check3->sol3

Caption: Decision tree for troubleshooting Suzuki coupling failures with 3-bromo-4-methyl-2-nitropyridine.

Module 3: Chemoselective Reduction

The Issue: Users attempting to reduce the


 group to an amine (

) often observe concurrent debromination (loss of the C3-Br).

Technical Insight:

  • Hydrogenation (

    
    ):  This is the wrong choice . Palladium on carbon readily catalyzes hydrodehalogenation of aryl bromides, especially in electron-deficient rings.
    
  • Chemical Reduction: Metals (Fe, Sn, Zn) operate via single-electron transfer mechanisms that are generally safer for the C-Br bond.

Recommended Protocol (Fe/AcOH):

  • Dissolve substrate in Ethanol/Water (3:1) or pure Acetic Acid.

  • Add Iron powder (Fe, 5-10 equiv) and Ammonium Chloride (

    
    , 5 equiv).
    
  • Heat to 60-80°C.

  • Monitor: Reaction is usually fast (<2 hours). Stop immediately upon consumption of starting material to prevent over-reduction.

Alternative:


 in Ethanol (reflux) is highly selective but requires careful workup to remove tin salts.
Module 4: Advanced Application (7-Azaindole Synthesis)

Context: This molecule is a classic precursor for 4-substituted-7-azaindoles via the Bartoli Indole Synthesis .

Workflow:

  • Reagent: Vinylmagnesium bromide (3-4 equiv).

  • Mechanism: The Grignard reagent attacks the nitro group (at -78°C to -40°C), initiating a cascade that cyclizes to form the pyrrole ring.

  • Regioselectivity: The 3-Bromo group usually survives this harsh condition, providing a 4-methyl-5-bromo-7-azaindole derivative (note: numbering changes upon cyclization).

Reactivity Map:

ReactivityMap substrate 3-Bromo-4-methyl- 2-nitropyridine path1 Nucleophile (R-NH2) (SNAr) substrate->path1 path2 VinylMgBr (Bartoli) substrate->path2 path3 Fe / NH4Cl (Reduction) substrate->path3 path4 Pd(OAc)2 / SPhos Ar-B(OH)2 substrate->path4 prod1 2-Amino-3-bromo- 4-methylpyridine (Nitro Displaced) path1->prod1 Dominant Path prod2 4-Methyl-5-bromo- 7-azaindole path2->prod2 -78°C prod3 2-Amino-3-bromo- 4-methylpyridine (Nitro Reduced) path3->prod3 Chemoselective prod4 3-Aryl-4-methyl- 2-nitropyridine path4->prod4 Sterically Demanding

Caption: Primary reactivity pathways. Note that SNAr and Reduction can yield the same scaffold (2-amino) via different mechanisms (displacement vs. reduction).

References
  • L'Heureux, A. et al. (2010). Syntheses of the Janus Kinase Inhibitor Tofacitinib (CP-690,550). Journal of Organic Chemistry.[2] Link (Demonstrates nucleophilic displacement and reduction strategies on similar nitropyridine scaffolds).

  • Song, J.J. et al. (2002). Organometallic Methods for the Synthesis of 7-Azaindoles. Chemical Society Reviews. Link (Detailed review of Bartoli synthesis using nitro-pyridines).

  • Billingsley, K. & Buchwald, S.L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society. Link (Establishes SPhos/XPhos efficacy for sterically hindered pyridines).

  • Beletskaya, I.P. & Cheprakov, A.V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link (Fundamental mechanisms of Pd-catalysis poisoning by nitro groups).

Sources

Technical Support Center: Purification of 3-Bromo-4-methyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PYR-3B4M2N Status: Open Agent: Senior Application Scientist, Separation Technologies Topic: Troubleshooting Flash Chromatography & Isolation Protocols

System Overview & Molecule Profile

Welcome to the technical support portal. You are likely attempting to purify 3-Bromo-4-methyl-2-nitropyridine (CAS: 89364-04-5 analog/derivative). This is a critical intermediate often used in the synthesis of kinase inhibitors or agrochemicals.

Before troubleshooting, verify your target's physicochemical profile. This dictates your chromatographic strategy.

PropertyValue (Approx.)Chromatographic Implication
Structure Pyridine ring with -Br (3), -Me (4), -

(2)
Steric Crowding: The 2-nitro and 3-bromo groups create steric strain, potentially twisting the nitro group out of planarity, affecting

-

interactions with the stationary phase.
Basicity (pKa) < 0 (Predicted)Low Basicity: The 2-nitro group is a strong electron-withdrawing group (EWG), dramatically reducing the basicity of the pyridine nitrogen. Tailing should be minimal compared to alkyl pyridines.
LogP ~2.1Moderately Lipophilic: Soluble in DCM, EtOAc; limited solubility in Hexanes/Heptane.
Appearance Yellow/Tan SolidVisual Cues: The nitro group provides color, making the band visible on the column (yellow band).

Standard Operating Procedure (SOP)

Phase A: Method Development (TLC)

Do not proceed to the column until you have a Retardation Factor (


) difference (

) of at least 0.15 between your product and the nearest impurity (likely the unreacted 3-bromo-4-methylpyridine or a regioisomer).
  • Standard System: Hexane:Ethyl Acetate (Hex:EtOAc). Start with 80:20.

  • Alternative System (For difficult isomers): Dichloromethane:Methanol (DCM:MeOH) or Toluene:Acetone.

  • Visualization: UV (254 nm) is primary. The nitro group often quenches fluorescence or appears dark yellow.

Phase B: Sample Loading Strategy
  • The Issue: This compound often crystallizes in non-polar solvents (Hexane).

  • The Fix: Solid Loading (Dry Loading) is mandatory for high-resolution separation.

    • Dissolve crude mixture in minimal DCM.

    • Add silica gel (ratio 1:2 crude:silica by weight).

    • Evaporate to dryness on a rotavap until a free-flowing powder remains.

    • Load this powder into a solid load cartridge or on top of the column bed.

Phase C: Gradient Execution
  • Stationary Phase: Spherical Silica Gel (20–40 µm).

  • Mobile Phase: Hexane/EtOAc (0%

    
     40% EtOAc over 15 Column Volumes).
    
  • Flow Rate: Optimized for column diameter (e.g., 18 mL/min for a 12g column).

Troubleshooting Guide (Q&A)

Below are the most frequent tickets submitted by researchers regarding this purification.

Ticket #101: "My peaks are tailing severely."

User Report: I see a long tail on my product peak, contaminating the later fractions. I thought the nitro group prevented this?

Root Cause Analysis: While the 2-nitro group reduces the basicity of the pyridine nitrogen, the molecule can still interact with "active" acidic silanols on the silica surface, especially if the silica is aged or acidic. Alternatively, the "tailing" might actually be a co-eluting degradation product.

Resolution Protocol:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your mobile phase.

    • Mechanism: TEA is a stronger base than your pyridine. It saturates the acidic silanol sites on the silica, effectively "capping" them and allowing your product to elute symmetrically.

  • Switch Stationary Phase: If TEA fails, switch to an Amine-functionalized silica column . These are designed specifically for nitrogen-heterocycles and eliminate the need for mobile phase additives.

Ticket #102: "I cannot separate the product from the starting material (3-bromo-4-methylpyridine)."

User Report: The starting material and product co-elute in Hex/EtOAc.

Root Cause Analysis: The polarity difference between the bromo-methyl-pyridine and the bromo-methyl-nitro-pyridine can be surprisingly small in standard adsorption chromatography because the nitro group's polarity is counteracted by its intramolecular electronic effects (dipole cancellation).

Resolution Protocol:

  • Change Selectivity (Orthogonality): Switch to a solvent system that exploits

    
    -
    
    
    
    interactions.
    • System: Toluene:Acetone (Start 95:5). Toluene interacts differently with the nitro-aromatic system than Hexane does.

  • DCM Isocratic Hold: Run an isocratic column using 100% Dichloromethane (DCM) or DCM:Hexane (50:50). The chlorinated solvent often separates nitro-compounds better than aliphatic hydrocarbons.

Ticket #103: "The column clogged / Pressure spiked."

User Report: Halfway through the run, the backpressure spiked, and the column leaked.

Root Cause Analysis: In-Column Crystallization. Your compound is soluble in the initial mobile phase (with low EtOAc) but as the concentration peaks in the column, it exceeds its solubility limit in the Hexane-rich environment.

Resolution Protocol:

  • Solid Load: Ensure you used the solid loading technique described in Phase B.

  • Solvent Strength: Do not start at 100% Hexane. Start at 5% or 10% EtOAc to ensure minimal solubility is maintained.

  • DCM Spike: Add 5-10% DCM to the Hexane component of your mobile phase (e.g., Mobile Phase A = 90% Hexane / 10% DCM). This increases the solubility floor without drastically changing polarity.

Visual Workflows

Figure 1: Purification Decision Matrix

Caption: Logic flow for selecting the correct purification parameters based on TLC results.

PurificationLogic Start Start: Crude Mixture Analysis SolubilityCheck Check Solubility in Hexane Start->SolubilityCheck TLC_Check TLC Screening (Hex:EtOAc 8:2) SolubilityCheck->TLC_Check Decision_Sep Is Delta Rf > 0.15? TLC_Check->Decision_Sep Good_Sep Standard Flash Protocol (Hex/EtOAc Gradient) Decision_Sep->Good_Sep Yes Bad_Sep Alternative Solvents Decision_Sep->Bad_Sep No Loading_Decision Loading Strategy Good_Sep->Loading_Decision Try_DCM Try DCM:MeOH (98:2) Bad_Sep->Try_DCM Try_Tol Try Toluene:Acetone Bad_Sep->Try_Tol Liquid_Load Liquid Load (if soluble) Loading_Decision->Liquid_Load Good Hex Solubility Solid_Load Solid Load (Recommended) Loading_Decision->Solid_Load Poor Hex Solubility

Figure 2: Troubleshooting Tailing & Recovery

Caption: Diagnostic loop for resolving peak shape issues and low mass recovery.

Troubleshooting Issue Issue: Poor Peak Shape Check_pKa Analyze pKa & Interactions Issue->Check_pKa Tailing Symptom: Tailing Check_pKa->Tailing Fronting Symptom: Fronting Check_pKa->Fronting Fix_Tail Add 1% TEA or Switch to Amine Silica Tailing->Fix_Tail Fix_Front Reduce Loading Mass or Check Solubility Fronting->Fix_Front

Quantitative Data Summary

ParameterRecommended RangeNotes
Sample Loading 0.5% - 5% of Silica WeightLower loading (0.5%) required for difficult isomer separations.
Flow Rate 15 - 20 mL/minAssumes 12g Flash Cartridge.
Detection Wavelength 254 nm & 280 nmNitro groups absorb strongly; monitor 280 nm to distinguish from non-nitro impurities.
Mobile Phase pH Neutral to slightly basicAvoid acidic mobile phases to prevent protonation of the pyridine ring (though unlikely with 2-nitro).

References

  • PubChem. 3-Bromo-4-methyl-2-nitropyridine (Compound).[1] National Library of Medicine. Available at: [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.
  • Biotage. How to prevent compound precipitation during flash column chromatography. Available at: [Link]

Sources

Technical Support Center: Solubility & Handling Guide for 3-Bromo-4-methyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Chemical Profile & Solubility Expectations

3-Bromo-4-methyl-2-nitropyridine is a highly functionalized heterocyclic building block. Its physicochemical profile is dominated by the electron-withdrawing nitro group at the C2 position and the lipophilic bromine atom at C3.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this compound due to its high polarity and ability to disrupt the crystal lattice of nitropyridines.

  • Expected Solubility: Typically soluble >100 mM in anhydrous DMSO at room temperature (RT).

  • Common Pain Points: While soluble in pure DMSO, this compound exhibits "crash-out" (precipitation) phenomena upon:

    • Dilution into aqueous buffers (hydrophobic effect).

    • Storage at low temperatures (freezing/crystallization).

    • Absorption of atmospheric water by DMSO (hygroscopicity).

Troubleshooting Guide (Q&A Format)

Issue 1: Precipitation in the Stock Solution

User Question: "I prepared a 100 mM stock solution in DMSO and stored it at -20°C. When I retrieved it, there were solids at the bottom that won't redissolve easily. Is my compound degraded?"

Senior Scientist Response: It is unlikely the compound has degraded, but it has likely undergone temperature-induced crystallization . DMSO has a high freezing point (18.5°C). When frozen, the solute is excluded from the DMSO crystal lattice, concentrating it into pockets where it forms tight aggregates or stable polymorphs.

  • Root Cause: The kinetic energy at room temperature is insufficient to break the lattice energy of the precipitated crystals, even if the thermodynamic solubility limit hasn't been reached.

  • Corrective Action:

    • Sonicate: Place the vial in an ultrasonic bath at 30–40°C for 10–15 minutes. Heat is crucial here.

    • Vortex: Vortex vigorously for 30 seconds.

    • Visual Check: Hold the vial against a light source. If "schlieren" lines (wavy distortions) are visible, dissolution is incomplete.

  • Prevention: Store DMSO stocks at room temperature (protected from light) if used frequently, or use DMSO-d6 for NMR immediately. For long-term storage, ensure the vial is sealed under argon to prevent water intake, which lowers solubility.

Issue 2: "Crash-Out" Upon Dilution in Aqueous Media

User Question: "When I dilute my DMSO stock (10 mM) into PBS or cell culture media for an assay, the solution turns cloudy or I see a fine precipitate. How do I fix this?"

Senior Scientist Response: This is the classic "Solubility Cliff." 3-Bromo-4-methyl-2-nitropyridine is lipophilic (LogP ~1.9–2.1). When you introduce water, the entropic cost of solvating the hydrophobic bromide and methyl groups exceeds the enthalpy of solvation, forcing the molecules to aggregate.

  • Root Cause: Rapid change in solvent polarity (dielectric constant drops from ~47 in DMSO to ~80 in water) and the "antisolvent" effect of water.

  • Troubleshooting Protocol:

    • Step-Down Dilution: Do not dilute 1:1000 in one step. Perform an intermediate dilution (e.g., 1:10 in DMSO or PEG-400) before the final aqueous step.

    • Add Surfactant: Include 0.05% Tween-20 or Triton X-100 in the aqueous buffer before adding the compound. This stabilizes the colloidal aggregates.

    • Check Concentration: Ensure your final concentration is below the thermodynamic solubility limit (likely <100 µM in PBS).

Issue 3: Unexpected Color Change

User Question: "My DMSO solution turned from pale yellow to deep orange/red after a week on the bench. Is it still safe to use?"

Senior Scientist Response: Stop. Do not use this solution for critical biological assays. The color change indicates chemical instability , likely due to the Meisenheimer complex formation or photodecomposition.

  • Root Cause: The C2-nitro group activates the pyridine ring for nucleophilic attack. DMSO can decompose slightly to form methyl mercaptan or dimsyl anions (especially if basic impurities are present), which can attack the ring. Furthermore, nitropyridines are photosensitive.

  • Validation: Run an LC-MS. If you see a mass shift (e.g., +16 for oxidation or substitution products), discard the stock.

  • Prevention: Always store in amber glass vials and wrap in foil. Keep stocks anhydrous.

Technical Data & Specifications

PropertyValue / DescriptionNotes
Molecular Weight 217.02 g/mol
Predicted LogP ~1.9 – 2.1Moderate Lipophilicity
Solubility (DMSO) > 100 mMHygroscopic solvent decreases this limit
Solubility (Water) < 1 mM (Predicted)Poor aqueous solubility
pKa (Predicted) ~ -1 to 0 (Pyridine N)Very weak base due to e- withdrawing -NO2
Storage (Solid) 2–8°C, Inert GasProtect from light
Storage (DMSO Stock) -20°C (Long term)Must re-solubilize with heat before use

Standard Operating Procedures (Visualized)

A. Robust Stock Solution Preparation

The following workflow ensures maximum stability and reproducibility.

StockPrep Start Solid 3-Bromo-4-methyl-2-nitropyridine Weigh Weigh Compound (Calculate for 50-100 mM) Start->Weigh Solvent Add Anhydrous DMSO (Grade: >99.9%, <0.05% Water) Weigh->Solvent Mix Vortex (30s) & Sonicate (40°C, 5 min) Solvent->Mix Argon Flush QC Visual Inspection: Clear Yellow Solution? Mix->QC Storage Aliquot into Amber Vials Store at -20°C or -80°C QC->Storage Yes Fail Repeat Sonication or Filter (0.2 µm PTFE) QC->Fail No (Turbid) Fail->QC

Caption: Figure 1. Optimized workflow for preparing high-integrity DMSO stock solutions, emphasizing the critical sonication step to ensure complete dissolution.

B. Troubleshooting Precipitation in Assays

Use this decision tree when you encounter "cloudiness" in your experimental buffer.

PrecipTroubleshoot Issue Precipitation in Aqueous Buffer CheckConc Is Final Conc > 100 µM? Issue->CheckConc LowerConc Reduce Concentration (Try 10 µM or 1 µM) CheckConc->LowerConc Yes CheckDMSO Is DMSO % > 0.1%? CheckConc->CheckDMSO No Intermed Use Intermediate Dilution (Step-down via PBS+DMSO) CheckDMSO->Intermed No (It's low) Surfactant Add 0.05% Tween-20 to Buffer CheckDMSO->Surfactant Yes (High DMSO load)

Caption: Figure 2. Decision matrix for resolving solubility crashes in biological assays.

Frequently Asked Questions (FAQs)

Q: Can I use DMF instead of DMSO? A: Yes. Dimethylformamide (DMF) is a suitable alternative and is often easier to remove by evaporation if you are recovering the compound. However, DMF is more toxic to cells; for biological assays, DMSO is preferred.

Q: How do I know if my DMSO is "wet"? A: DMSO is hygroscopic and can absorb up to 10% of its weight in water from the air. If you observe a freezing point depression (pure DMSO freezes at 18.5°C; wet DMSO freezes at much lower temperatures), your solvent is compromised. Wet DMSO drastically reduces the solubility of hydrophobic compounds like 3-Bromo-4-methyl-2-nitropyridine.

Q: Is the compound light sensitive? A: Yes, nitro-pyridines are generally photosensitive. While 3-Bromo-4-methyl-2-nitropyridine is relatively stable, prolonged exposure to direct light (especially in solution) can lead to degradation. Always use amber vials.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71433097, 3-Bromo-4-methyl-2-nitropyridine. Retrieved February 17, 2026 from [Link]

  • Li, Di, et al. (2020). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 25(13), 574. (Provides methodology for assessing DMSO solubility limits and "crash-out" phenomena). Retrieved from [Link]

  • Way, L. (2013). Troubleshooting Heterocyclic Compound Solubility in DMSO. ResearchGate Technical Discussions. (Expert consensus on handling insoluble nitrogen heterocycles). Retrieved from [Link]

Technical Support Center: 3-Bromo-4-methyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the thermal stability, storage, and handling of 3-Bromo-4-methyl-2-nitropyridine (CAS: 1379309-01-9). The content is structured for researchers requiring immediate, high-level troubleshooting and safety protocols.

Subject: Thermal Stability, Decomposition Pathways, and Handling Protocols CAS: 1379309-01-9 | Molecular Formula: C₆H₅BrN₂O₂[1]

Part 1: Executive Summary & Critical Limits

Status: THERMALLY SENSITIVE / LABILE NITRO GROUP

This compound exhibits significant thermal instability due to the steric and electronic conflict between the ortho-bromo substituent (C3) and the nitro group (C2). Unlike simple nitropyridines, the 3,4-disubstitution pattern lowers the energy barrier for denitration and nitro-to-nitrito rearrangement.

Quick Reference Limits
ParameterLimit / RecommendationCritical Note
Max Process Temp < 60°C (Recommended)Decomposition risk increases significantly >80°C.
Storage Temp 2–8°C (Refrigerated)Long-term storage at RT leads to gradual denitration/discoloration.
Reaction pH Neutral to Mildly Acidic Highly susceptible to nucleophilic attack at C2 (displacing -NO₂) in basic media.
Light Sensitivity High Protect from light; photo-induced nitro rearrangement is possible.

Part 2: Thermal Stability & Decomposition Diagnostics[2]

Q: Why is my compound turning dark/tarry during heating?

A: You are likely triggering a Nitro-Group Rearrangement or Denitration. The 2-nitropyridine motif is inherently less stable than the 3- or 4-nitro isomers. In 3-Bromo-4-methyl-2-nitropyridine , the bulky bromine atom at position 3 forces the nitro group out of planarity with the pyridine ring, reducing conjugation and weakening the C-N bond.

Mechanism of Failure:

  • Thermal Homolysis: At elevated temperatures (>80–100°C), the C2–NO₂ bond can undergo homolytic cleavage, generating radical species that polymerize (tar formation).

  • Nitro-Nitrito Rearrangement: The nitro group (-NO₂) can isomerize to a nitrito group (-ONO), which subsequently cleaves to lose NO, leaving a pyridone or radical byproduct.

  • Nucleophilic Displacement (SNAr): If your reaction mixture contains even weak nucleophiles (alcohols, amines, water) and heat, the nitro group acts as a "pseudo-halogen" and is easily displaced, often faster than the bromine atom.

Q: How do I distinguish between thermal decomposition and impurity profiles?

A: Use the following diagnostic markers in your analytical data.

Analytical MethodSign of DecompositionInterpretation
¹H NMR Loss of aromatic signals; appearance of broad multiplets upfield (3.0–4.0 ppm).Polymerization or ring degradation.
¹H NMR (Specific) Loss of methyl singlet integration relative to aromatic protons.Radical attack on the methyl group (benzylic-like position).
HPLC New peak with lower retention time (more polar).Likely hydrolysis to 3-bromo-4-methylpyridin-2(1H)-one (displacement of NO₂ by OH).
Visual Evolution of brown gas (NOₓ).CRITICAL SAFETY WARNING: Immediate thermal runaway precursor.

Part 3: Troubleshooting Experimental Workflows

Scenario 1: Suzuki/Stille Coupling Fails or Yields are Low

Issue: You are attempting to couple at the C3-Bromine position, but the catalyst dies or the starting material is consumed without product. Root Cause: The nitro group is poisoning the Pd-catalyst, or the basic conditions (carbonate/phosphate bases) are displacing the nitro group before the coupling occurs.

Corrective Protocol:

  • Lower Temperature: Switch to highly active catalyst systems (e.g., Pd(dtbpf)Cl₂, Pd-XPhos) that operate at 40–60°C rather than 100°C.

  • Base Selection: Avoid hydroxide bases. Use milder bases like K₃PO₄ or CsF in anhydrous solvents.

  • Protect the Nitro: If possible, reduce the nitro to an amine before coupling if the synthetic route allows (though this changes the electronics).

Scenario 2: Storage Degradation

Issue: The yellow solid has turned orange/brown after 3 months on the shelf. Root Cause: Autocatalytic decomposition induced by trace moisture or light. Hydrolysis yields HNO₂, which accelerates degradation.

Corrective Protocol:

  • Purification: Recrystallize immediately from Ethanol/Hexane (avoid heating >50°C during dissolution).

  • Storage: Store under Argon/Nitrogen atmosphere at 4°C.

Part 4: Visualizing the Decomposition Pathway

The following diagram illustrates the decision logic for troubleshooting purity issues and the chemical pathways leading to decomposition.

DecompositionPathways cluster_legend Legend Start 3-Bromo-4-methyl-2-nitropyridine (Target Molecule) Heat Heat (>80°C) Start->Heat Thermal Stress Base Nucleophile/Base (OH-, RO-, RNH2) Start->Base Chemical Stress Rearrange Nitro-Nitrito Rearrangement (Isomerization) Heat->Rearrange Isomerization Radical Homolytic Cleavage (NOx Release) Heat->Radical Bond Scission Pyridone 2-Pyridone Derivative (Denitration/Hydrolysis) Base->Pyridone SNAr Displacement of Nitro Group Rearrange->Pyridone Hydrolysis Tar Polymerization/Tar Radical->Tar Cascade key Blue: Target | Red: Thermal Risk | Yellow: Chemical Risk | Green: Stable Byproduct

Caption: Pathways of thermal and chemical degradation for 2-nitropyridines. Note the dual risk of thermal radical cleavage and nucleophilic displacement.

Part 5: Safety & Emergency Protocols

Hazard Class: Nitro-aromatics are potentially explosive or capable of rapid decomposition. Specific Risk: 2-Nitropyridines can release large volumes of NOₓ gas if heated to decomposition in a closed vessel.

  • Runaway Reaction: If the reaction temperature spikes uncontrollably:

    • DO NOT open the reactor.

    • DO apply maximum cooling (ice/acetone bath).

    • DO evacuate the fume hood area immediately.

  • Spill Cleanup: Do not use metal spatulas (spark risk) or dry sweep if the material is dry/powdery. Wet with water/ethanol before cleaning to desensitize.

References

  • Nitro-Group Lability in Pyridines

    • Jia, Y. et al. "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-Group Migration." Heterocycles, Vol. 65, No. 9, 2005.

    • Context: Establishes the mechanism for nitro-group migration and displacement in bromin
  • General Thermal Decomposition of Nitropyridines

    • Inal, E. K. et al.[2] "The Thermal Investigation, Thermokinetic Analysis and Antimicrobial Activity of Two New Energetic Materials Obtained from Nucleophilic Substitution of Nitro Pyridine Ring." Journal of Thermal Analysis and Calorimetry, 2019.

    • Context: Provides DSC/TGA data on the energetic decomposition of the nitropyridine scaffold.
  • Compound Identification & CAS Verification

    • PubChem Database. "3-Bromo-4-methyl-2-nitropyridine (CID 71433097)."

    • Context: Verification of chemical structure and identifiers.[3]

Sources

Validation & Comparative

A Comparative Analysis of the ¹H NMR Spectrum of 3-Bromo-4-methyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel heterocyclic compounds is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for providing detailed information about the molecular structure of organic compounds. This guide presents an in-depth analysis of the ¹H NMR spectrum of 3-Bromo-4-methyl-2-nitropyridine, a substituted pyridine derivative of interest in synthetic chemistry. Due to the limited availability of its experimental spectrum in the public domain, this guide will leverage a comparative approach, drawing on the spectral data of structurally analogous compounds to predict and interpret its ¹H NMR characteristics. This methodology not only allows for a robust theoretical characterization but also highlights the nuanced effects of substituent positioning on the electronic environment of the pyridine ring.

The Structural Context: Substituent Effects on the Pyridine Ring

The ¹H NMR spectrum of a substituted pyridine is dictated by the electronic nature and position of its substituents. The pyridine ring itself exhibits characteristic chemical shifts for its protons, which are further perturbed by electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). In the case of 3-Bromo-4-methyl-2-nitropyridine, we have a confluence of three distinct substituent effects:

  • Nitro Group (-NO₂): A strong electron-withdrawing group through both inductive and resonance effects, it significantly deshields protons, particularly those ortho and para to its position, shifting their signals downfield to higher ppm values.

  • Bromo Group (-Br): An electronegative atom that exerts an electron-withdrawing inductive effect, causing deshielding. However, it can also exhibit a weak electron-donating resonance effect. Its overall influence can be complex and position-dependent.

  • Methyl Group (-CH₃): An electron-donating group through an inductive effect, which shields nearby protons, causing their signals to shift upfield to lower ppm values.

Understanding these fundamental principles is key to interpreting the ¹H NMR spectrum of the title compound and its analogues.[1][2][3]

Predicted ¹H NMR Spectrum of 3-Bromo-4-methyl-2-nitropyridine

Based on the additive effects of the substituents, the predicted ¹H NMR spectrum of 3-Bromo-4-methyl-2-nitropyridine in a standard solvent like CDCl₃ would feature three distinct signals: a singlet for the methyl protons and two doublets in the aromatic region for the two coupled pyridine protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-5~7.5 - 7.8Doublet (d)~5.0
H-6~8.2 - 8.5Doublet (d)~5.0
-CH₃~2.5 - 2.7Singlet (s)N/A

The rationale for these predictions lies in the electronic environment of each proton. The H-6 proton is expected to be the most downfield due to its position ortho to the nitrogen atom and para to the strongly electron-withdrawing nitro group. The H-5 proton will be further upfield, influenced by the ortho methyl group's donating effect, but still downfield of an unsubstituted pyridine due to the adjacent bromo and nitro groups. The methyl group signal will appear as a singlet in the typical alkyl region, slightly downfield due to its attachment to the aromatic ring.

Comparative Spectral Analysis

To substantiate our predictions, we will now compare the expected spectrum of 3-Bromo-4-methyl-2-nitropyridine with the experimental data of key analogues. This comparative approach provides a robust framework for understanding the incremental effects of each substituent.

Comparison with Key Analogues
CompoundH-5 Chemical Shift (δ, ppm)H-6 Chemical Shift (δ, ppm)-CH₃ Chemical Shift (δ, ppm)Key Observations
3-Bromo-4-methylpyridine ~7.10 (d)~8.35 (d)~2.39 (s)Absence of the nitro group leads to a more shielded H-5 proton.[4]
2-Bromo-3-nitropyridine ~7.45 (dd)~8.60 (dd)N/ADemonstrates the strong deshielding effect of the nitro group on adjacent protons.[5][6]
4-Methylpyridine ~7.10 (d)~8.46 (d)~2.35 (s)Shows the baseline shielding of the methyl group and deshielding from the nitrogen.[7]
2-Bromo-4-methylpyridine (Predicted) ~7.0 - 7.2 (d)~8.2 - 8.4 (d)~2.3 - 2.5 (s)Provides a reference for the bromo and methyl groups without the nitro substituent.[8]

This comparative data reinforces our predictions. The presence of the nitro group in 3-Bromo-4-methyl-2-nitropyridine is expected to shift both H-5 and H-6 protons significantly downfield compared to 3-Bromo-4-methylpyridine and 4-Methylpyridine. The methyl group's chemical shift will likely be slightly downfield compared to analogues without the adjacent electron-withdrawing nitro group.

Experimental Protocol for ¹H NMR Acquisition

For researchers seeking to acquire experimental data for 3-Bromo-4-methyl-2-nitropyridine or similar compounds, the following protocol outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum.

Objective: To obtain a high-quality ¹H NMR spectrum for structural elucidation.

Materials:

  • 3-Bromo-4-methyl-2-nitropyridine sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes and vials

Instrumentation:

  • 300 MHz (or higher) NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the 3-Bromo-4-methyl-2-nitropyridine sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve a narrow and symmetrical lock signal, ensuring optimal resolution.

  • Data Acquisition:

    • Set the spectral width to cover a range of approximately -1 to 10 ppm.

    • Use a standard 90° pulse sequence.

    • Set the number of scans to 16 or 32 for a good signal-to-noise ratio. This can be adjusted based on the sample concentration.

    • Set the relaxation delay to at least 2 seconds to allow for full relaxation of the protons.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the resulting spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualizing the Molecular Structure and Logic

To further clarify the relationships between the substituents and the resulting ¹H NMR signals, the following diagrams illustrate the molecular structure and the logical workflow for spectral interpretation.

Start Analyze Substituent Effects Nitro NO₂ (EWG) - Strong Deshielding Start->Nitro Bromo Br (EWG - Inductive) - Moderate Deshielding Start->Bromo Methyl CH₃ (EDG) - Shielding Start->Methyl Predict Predict ¹H NMR Spectrum - Chemical Shifts - Multiplicities Nitro->Predict Bromo->Predict Methyl->Predict Compare Compare with Analogues - 3-Bromo-4-methylpyridine - 2-Bromo-3-nitropyridine - 4-Methylpyridine Predict->Compare Validate Validate Predictions Compare->Validate

Caption: Workflow for the interpretation of the ¹H NMR spectrum.

Conclusion

References

  • Spectroscopy Letters. (2006). 1H NMR Spectra of Substituted Aminopyridines. Taylor & Francis. [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • ACS Publications. (2011). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]

  • Chemical Papers. (1992). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • PubChem. 2-Bromo-3-nitropyridine. [Link]

  • PubChemLite. 3-bromo-4-methylpyridine (C6H6BrN). [Link]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • PubChem. 3-Bromo-4-methyl-2-nitropyridine. [Link]

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of 3-Bromo-4-methyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 3-bromo-4-methyl-2-nitropyridine, a key intermediate in synthetic chemistry. Understanding its fragmentation patterns under different ionization conditions is paramount for researchers, scientists, and drug development professionals engaged in reaction monitoring, purity assessment, and structural elucidation. We will compare high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques, offering field-proven insights into experimental design and data interpretation.

Introduction: The Analytical Imperative

3-Bromo-4-methyl-2-nitropyridine (C₆H₅BrN₂O₂) is a substituted pyridine derivative whose utility in organic synthesis necessitates robust analytical characterization.[1] Mass spectrometry serves as a cornerstone for confirming its molecular weight and structure. The choice of ionization technique, however, dictates the nature and extent of the data acquired. Hard ionization methods like EI induce extensive fragmentation, providing a detailed structural "fingerprint," while soft methods like ESI typically preserve the molecular species, confirming its mass with high confidence.[2][3] This guide will dissect the fragmentation pathways under both modalities, providing a comprehensive framework for its unambiguous identification.

Compound Overview:

  • Molecular Formula: C₆H₅BrN₂O₂

  • Monoisotopic Mass: 215.9534 Da (for ⁷⁹Br) and 217.9514 Da (for ⁸¹Br)[1]

  • Key Structural Features:

    • An electron-deficient pyridine ring.

    • An ortho-nitro group, a potent electron-withdrawing group and a common fragmentation director.

    • A bromine atom, which provides a highly characteristic isotopic signature.

    • A methyl group.

The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 natural abundance, is a powerful diagnostic tool.[4] Any fragment ion containing the bromine atom will manifest as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (M and M+2).

Electron Ionization (EI): Unveiling the Structural Fingerprint

Electron Ionization is a high-energy process where a molecule is bombarded with electrons, leading to the ejection of an electron to form a radical cation (M•⁺).[5] This molecular ion is energetically unstable and undergoes extensive and predictable fragmentation, revealing the molecule's underlying structure. The fragmentation of 3-bromo-4-methyl-2-nitropyridine is driven by the presence of the labile nitro group and the C-Br bond on the electron-deficient ring.[2]

Proposed EI Fragmentation Pathway:

The initial event is the formation of the molecular ion at m/z 216/218 . This high-energy species then fragments through several competing pathways:

  • Loss of the Nitro Group: The most facile fragmentation for aromatic nitro compounds is the loss of the NO₂ group (46 Da) or the loss of NO (30 Da).[6]

    • Loss of •NO₂: The molecular ion loses a nitro radical to form a stable bromomethyl-pyridyl cation at m/z 170/172 . This is often a prominent peak.

      • M•⁺ (m/z 216/218) → [M - NO₂]⁺ (m/z 170/172) + •NO₂

    • Loss of NO: The molecular ion can also lose a neutral nitric oxide molecule, followed by the loss of carbon monoxide (CO), a common pathway for nitroaromatics.

      • M•⁺ (m/z 216/218) → [M - NO]•⁺ (m/z 186/188) + NO

  • Cleavage of the C-Br Bond: The carbon-bromine bond can cleave, resulting in the loss of a bromine radical (79/81 Da).

    • M•⁺ (m/z 216/218) → [M - Br]⁺ (m/z 137) + •Br

  • Loss of a Methyl Radical: Alpha-cleavage can result in the loss of the methyl group (15 Da).

    • M•⁺ (m/z 216/218) → [M - CH₃]⁺ (m/z 201/203) + •CH₃

The interplay of these pathways generates a unique mass spectrum that serves as a robust identifier for the compound.

EI_Fragmentation M C₆H₅BrN₂O₂ Molecular Ion (M•⁺) m/z 216/218 F1 [M - NO₂]⁺ m/z 170/172 M->F1 - •NO₂ (46 Da) F2 [M - Br]⁺ m/z 137 M->F2 - •Br (79/81 Da) F3 [M - CH₃]⁺ m/z 201/203 M->F3 - •CH₃ (15 Da) F4 [M - NO]•⁺ m/z 186/188 M->F4 - NO (30 Da) ESI_Fragmentation MH [C₆H₅BrN₂O₂ + H]⁺ Protonated Molecule m/z 218/220 F1 [M+H - HNO₂]⁺ m/z 171/173 MH->F1 - HNO₂ (47 Da) F2 [M+H - HBr]⁺ m/z 138 MH->F2 - HBr (80/82 Da)

Caption: Key fragmentation pathways of protonated 3-Bromo-4-methyl-2-nitropyridine via ESI-MS/MS.

Data Comparison and Summary

The two techniques provide complementary information. EI provides a rich fragmentation pattern ideal for library matching and detailed structural confirmation, while ESI provides a clear determination of the molecular weight.

IonizationKey IonProposed Structure / Formationm/z (⁷⁹Br/⁸¹Br)Notes
EI M•⁺Molecular Radical Cation216 / 218Isotopic pattern confirms presence of one Br atom.
[M - NO₂]⁺Loss of nitro radical170 / 172Often a prominent fragment in nitroaromatics.
[M - Br]⁺Loss of bromine radical137Loss of the characteristic isotopic signature.
[M - CH₃]⁺Loss of methyl radical201 / 203Alpha-cleavage product.
ESI [M+H]⁺Protonated Molecule218 / 220Base peak in full scan MS, confirms molecular weight.
[M+H - HNO₂]⁺MS/MS: Loss of nitrous acid171 / 173Common loss from protonated nitro compounds.
[M+H - HBr]⁺MS/MS: Loss of hydrogen bromide138Loss of the halogen as a neutral molecule.
Experimental Protocols

To ensure reproducibility and generate high-quality data, the following self-validating protocols are recommended.

This protocol is designed to acquire the electron ionization mass spectrum, providing the fragmentation fingerprint.

  • Sample Preparation: Dissolve ~1 mg of 3-bromo-4-methyl-2-nitropyridine in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • GC Conditions:

    • Injector: Split/splitless, 250 °C, split ratio 20:1.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent).

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan m/z 40-350.

  • Data Analysis: Identify the chromatographic peak for the target compound. Extract the mass spectrum and identify the molecular ion peak (m/z 216/218) and key fragment ions as detailed in the table above.

This protocol is designed to confirm the molecular weight and investigate the fragmentation of the protonated molecule.

  • Sample Preparation: Dissolve ~1 mg of 3-bromo-4-methyl-2-nitropyridine in 10 mL of methanol or acetonitrile. Further dilute 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • LC Conditions:

    • Column: C18, 50 mm x 2.1 mm ID, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C. [2] * Desolvation Temperature: 350 °C. [2] * Full Scan (MS1): Scan m/z 100-350 to identify the [M+H]⁺ ion at m/z 218/220.

    • Tandem MS (MS/MS): Isolate the precursor ion (m/z 218) and apply collision energy (e.g., 15-30 eV) to induce fragmentation. Acquire the product ion spectrum.

  • Data Analysis: Confirm the presence of the [M+H]⁺ ion in the full scan. Analyze the MS/MS spectrum to identify key neutral losses (HNO₂, HBr) and confirm the proposed ESI fragmentation pathways.

Conclusion

The mass spectrometric analysis of 3-bromo-4-methyl-2-nitropyridine is a tale of two techniques. Electron Ionization provides a detailed, structurally informative fingerprint through characteristic radical-site fragmentations, including the diagnostic losses of •NO₂ and •Br. In contrast, Electrospray Ionization coupled with tandem MS confirms the molecular weight via the [M+H]⁺ ion and reveals fragmentation pathways dominated by the loss of stable neutral molecules like HNO₂ and HBr. By employing both methods, researchers can achieve an unequivocal structural confirmation, ensuring data integrity in synthetic and developmental workflows.

References

  • BenchChem. (2025). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
  • ChemicalBook. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis.
  • PubChem. 3-Bromo-4-methyl-2-nitropyridine. National Center for Biotechnology Information.
  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • NIST. Pyridine, 3-bromo-. NIST Chemistry WebBook.
  • Clark, J. Fragmentation Patterns in Mass Spectra. Chemguide.
  • YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • Kertesz, V., & Gaskell, S. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 523.
  • Doc Brown's Chemistry. CH3Br mass spectrum of bromomethane.

Sources

A-Head-to-Head Comparison of 3-Bromo-4-methyl-2-nitropyridine and 3-bromo-4-methylpyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, pyridine derivatives are indispensable building blocks.[1][2] Their utility is often dictated by the substituents adorning the pyridine ring, which modulate their reactivity and ultimately, their synthetic potential. This guide provides an in-depth comparison of two such derivatives: 3-Bromo-4-methyl-2-nitropyridine and 3-bromo-4-methylpyridine. We will explore how the presence of a nitro group dramatically alters the reactivity of the pyridine ring, transforming it into a highly activated substrate for nucleophilic aromatic substitution (SNAr) reactions.

The Decisive Role of the Nitro Group: An Electronic Perspective

The fundamental difference in reactivity between 3-bromo-4-methyl-2-nitropyridine and 3-bromo-4-methylpyridine lies in the powerful electron-withdrawing nature of the nitro (NO₂) group.[1][3] This group significantly deactivates the pyridine ring towards electrophilic substitution but, crucially, strongly activates it for nucleophilic attack.[1]

In 3-bromo-4-methylpyridine, the pyridine ring is inherently electron-deficient compared to benzene, due to the electronegativity of the nitrogen atom. However, it lacks a strong activating group for SNAr. Conversely, in 3-bromo-4-methyl-2-nitropyridine, the nitro group, positioned ortho to the bromine atom, exerts a profound influence on the electronic landscape of the ring.

Key Electronic Effects of the Nitro Group:

  • Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the pyridine ring through the sigma bonds.

  • Mesomeric Effect (-M): The nitro group can delocalize the ring's pi-electrons onto its oxygen atoms, further decreasing electron density, particularly at the ortho and para positions.[1]

This synergistic electron withdrawal makes the carbon atoms of the pyridine ring in 3-bromo-4-methyl-2-nitropyridine significantly more electrophilic and thus, more susceptible to attack by nucleophiles.

Visualizing the Activation: The SNAr Mechanism

The nucleophilic aromatic substitution reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is a key determinant of the reaction rate.

SNAr_Mechanism cluster_0 3-Bromo-4-methylpyridine (Less Reactive) cluster_1 3-Bromo-4-methyl-2-nitropyridine (More Reactive) Reactant_A <<table><tr><td><imgsrc='https://www.chemspider.com/Images/Chemical-Structure.10441993.png?width=150&height=150'/>td>tr><tr><td>3-bromo-4-methylpyridinetd>tr>table>> Intermediate_A <<table><tr><td><imgsrc='https://i.imgur.com/example-intermediate-a.png'/>td>tr><tr><td>Meisenheimer Complex (Less Stabilized)td>tr>table>> Reactant_A->Intermediate_A + Nu⁻ Product_A <<table><tr><td><imgsrc='https://i.imgur.com/example-product-a.png'/>td>tr><tr><td>Substituted Producttd>tr>table>> Intermediate_A->Product_A - Br⁻ Reactant_B <<table><tr><td><imgsrc='https://www.chemspider.com/Images/Chemical-Structure.11234479.png?width=150&height=150'/>td>tr><tr><td>3-Bromo-4-methyl-2-nitropyridinetd>tr>table>> Intermediate_B <<table><tr><td><imgsrc='https://i.imgur.com/example-intermediate-b.png'/>td>tr><tr><td>Meisenheimer Complex (Highly Stabilized)td>tr>table>> Reactant_B->Intermediate_B + Nu⁻ Product_B <<table><tr><td><imgsrc='https://i.imgur.com/example-product-b.png'/>td>tr><tr><td>Substituted Producttd>tr>table>> Intermediate_B->Product_B - Br⁻ Explanation The nitro group in 3-bromo-4-methyl-2-nitropyridine stabilizes the negative charge of the Meisenheimer complex through resonance, significantly accelerating the reaction rate.

Caption: SNAr mechanism for 3-bromo-4-methylpyridine vs. 3-bromo-4-methyl-2-nitropyridine.

As depicted, the negative charge in the Meisenheimer complex formed from 3-bromo-4-methyl-2-nitropyridine can be delocalized onto the oxygen atoms of the nitro group. This additional resonance stabilization lowers the activation energy of the reaction, leading to a dramatically faster reaction rate compared to 3-bromo-4-methylpyridine, where the negative charge is localized on the carbon and nitrogen atoms of the pyridine ring.[1][4]

Physical and Chemical Properties: A Comparative Overview

The structural differences between these two compounds also manifest in their physical properties.

Property3-Bromo-4-methylpyridine3-Bromo-4-methyl-2-nitropyridineReference(s)
CAS Number 3430-22-654595-53-6[5]
Molecular Weight 172.02 g/mol 217.02 g/mol [6]
Appearance Colorless to yellow liquidLight yellow solid[5][7]
Boiling Point 199-200 °CNot readily available (decomposes)[5]
Melting Point Not applicable84-85 °C[7]
Density ~1.549 g/mL at 25 °CNot readily available[5]

Experimental Evidence: Reactivity in Action

For instance, the displacement of a halide on a nitropyridine ring is a highly efficient process, particularly when the halide is positioned ortho or para to the nitro group.[1] Reactions of halo-substituted nitropyridines with amines have been extensively described for the synthesis of biologically active compounds.[8] In contrast, similar reactions with 3-bromo-4-methylpyridine would require significantly harsher conditions, such as high temperatures and the use of a strong base or a metal catalyst, to achieve comparable yields.

Representative Experimental Protocol: Nucleophilic Substitution with an Amine

To illustrate the practical implications of their differing reactivities, a hypothetical experimental protocol for a reaction with a generic secondary amine (e.g., morpholine) is outlined below.

Reaction with 3-Bromo-4-methyl-2-nitropyridine (Expected Conditions)

Caption: Expected workflow for SNAr with the activated substrate.

Step-by-Step Methodology:

  • To a solution of 3-bromo-4-methyl-2-nitropyridine (1.0 eq) in a polar aprotic solvent such as DMSO or DMF, add the secondary amine (1.1-1.5 eq).

  • The reaction mixture is stirred at a moderately elevated temperature, typically in the range of 80-100 °C.

  • The progress of the reaction is monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

  • The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

  • The crude product is then purified by column chromatography to yield the desired N-substituted 4-methyl-2-nitropyridine.

Reaction with 3-Bromo-4-methylpyridine (Expected Conditions)

Caption: Expected workflow for SNAr with the less reactive substrate.

Step-by-Step Methodology:

  • A reaction vessel is charged with 3-bromo-4-methylpyridine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a strong base (e.g., sodium tert-butoxide).

  • The vessel is purged with an inert gas (e.g., nitrogen or argon).

  • A high-boiling point solvent (e.g., dioxane or toluene) and the secondary amine (1.2-2.0 eq) are added.

  • The reaction mixture is heated to reflux for an extended period, often 12-24 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction is cooled, and the catalyst is removed by filtration.

  • The filtrate is worked up by quenching with water and extracting the product into an organic solvent.

  • The crude product is purified by column chromatography.

The stark contrast in the required reaction conditions underscores the profound activating effect of the nitro group. The reaction with 3-bromo-4-methyl-2-nitropyridine is a classic SNAr, while the reaction with 3-bromo-4-methylpyridine typically requires metal-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination) to proceed efficiently.

Conclusion: A Tale of Two Reactivities

For researchers and professionals in drug development and chemical synthesis, understanding this reactivity difference is paramount. The choice between these two reagents will be dictated by the desired synthetic strategy, with 3-bromo-4-methyl-2-nitropyridine offering a more direct and often more efficient route for the introduction of nucleophiles onto the pyridine ring.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Retrieved from [Link]

  • MDPI. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Yao, J., Blake, P. R., & Yang, J. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, 65(9), 2093. [Link]

  • ACS Publications. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 246-250. [Link]

  • MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules, 28(12), 4647. [Link]

  • ResearchGate. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Retrieved from [Link]

  • ACS Publications. (2016). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A, 120(30), 6064-6072. [Link]

  • ResearchGate. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6175-6180. [Link]

  • Crossref. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • FAQ. (2020). How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates?. Retrieved from [Link]

  • ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from [Link]

Sources

A Comparative Guide to the Infrared Spectrum of 3-Bromo-4-methyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel compounds is paramount. Infrared (IR) spectroscopy stands as a fundamental technique for elucidating molecular structure, offering a unique vibrational fingerprint for a given molecule. This guide provides an in-depth analysis of the characteristic IR spectral features of 3-Bromo-4-methyl-2-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry.

In the absence of a publicly available experimental spectrum for 3-Bromo-4-methyl-2-nitropyridine, this guide will leverage established principles of IR spectroscopy and comparative data from structurally related molecules to predict and interpret its key absorption peaks. By understanding the vibrational contributions of each substituent on the pyridine ring, we can construct a reliable spectral profile. This approach not only serves as a practical reference but also reinforces the principles of spectral interpretation.

Our analysis will focus on the distinct vibrational modes of the nitro (NO₂), bromo (Br), and methyl (CH₃) functional groups, as well as the characteristic vibrations of the substituted pyridine ring. For a robust comparative analysis, we will contrast the predicted spectrum of our target molecule with the experimental spectra of 3-bromopyridine, 4-methyl-2-nitropyridine (predicted), and 2-nitropyridine.

The Vibrational Landscape of Substituted Pyridines

The IR spectrum of a substituted pyridine is a composite of the vibrational modes of the pyridine ring itself and its substituents. The positions and intensities of these absorption bands are sensitive to the electronic effects (inductive and resonance) and steric interactions of the substituents. In 3-Bromo-4-methyl-2-nitropyridine, the electron-withdrawing nature of the nitro and bromo groups, coupled with the electron-donating methyl group, creates a unique electronic environment that influences the vibrational frequencies of the entire molecule.

dot graph ERD { layout=neato; graph [overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} केंदोट Caption: Logical relationship of functional groups contributing to the IR spectrum of 3-Bromo-4-methyl-2-nitropyridine.

Predicted Characteristic IR Peaks for 3-Bromo-4-methyl-2-nitropyridine

The following table outlines the predicted characteristic absorption peaks for 3-Bromo-4-methyl-2-nitropyridine based on established group frequencies and analysis of related compounds.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Notes
Aromatic C-HStretching3100 - 3000Medium to WeakDiagnostic for hydrogens on an aromatic ring.[1]
Methyl C-HAsymmetric & Symmetric Stretching2980 - 2870MediumCharacteristic of the methyl group.
Nitro (NO₂)Asymmetric Stretching (ν_as)1550 - 1475StrongOne of the most characteristic bands for nitroaromatics.[2]
Pyridine RingC=C & C=N Stretching1600 - 1400Medium to StrongA series of bands related to the skeletal vibrations of the ring.
Nitro (NO₂)Symmetric Stretching (ν_s)1360 - 1290StrongThe second highly characteristic band for nitroaromatics.[2]
Methyl C-HBending~1450 and ~1380MediumIn-plane bending and symmetric deformation (umbrella mode).
Pyridine RingIn-plane Bending1300 - 1000Medium to Weak
C-N (Nitro-Ring)Stretching890 - 835MediumCan sometimes overlap with other bands.[2]
C-H Out-of-Plane BendingOut-of-Plane Bending900 - 675StrongThe position is dependent on the ring substitution pattern.[1]
C-BrStretching690 - 515Medium to StrongThe position can be influenced by the aromatic ring.[3]

Comparative Spectral Analysis

To contextualize the predicted spectrum of 3-Bromo-4-methyl-2-nitropyridine, we will compare it with structurally similar molecules. This comparison allows us to understand how the addition or change of a substituent alters the vibrational landscape of the pyridine ring.

dot graph ERD { layout=dot; rankdir=LR; graph [bgcolor="#F1F3F4"]; node [shape=record, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} केंदोट Caption: Structural relationships between the target molecule and its comparative alternatives.

Compound Key Spectral Features (cm⁻¹) Interpretation
3-Bromo-4-methyl-2-nitropyridine (Predicted) ~1530 (s), ~1350 (s) Strong asymmetric and symmetric NO₂ stretching vibrations.
~650 (m-s) C-Br stretching vibration.
~2950 (m), ~1450 (m), ~1380 (m) Vibrations associated with the CH₃ group.
~1600-1400 (series of bands) Pyridine ring skeletal vibrations.
4-Methyl-2-nitropyridine (Predicted) ~1535 (s), ~1355 (s) Strong asymmetric and symmetric NO₂ stretching vibrations, likely at slightly higher frequencies than the target due to the absence of the bromo-substituent.
~2950 (m), ~1450 (m), ~1380 (m) Vibrations associated with the CH₃ group.
3-Bromopyridine ~3080 (w) Aromatic C-H stretch.
~1570, 1470, 1420 (m) Pyridine ring C=C and C=N stretching vibrations.
~1020 (s) Ring breathing mode.
~780 (s), ~680 (s) C-H out-of-plane bending.
Below 700 (m-s) Expected region for C-Br stretch.
2-Nitropyridine ~1540 (s), ~1350 (s) Strong asymmetric and symmetric NO₂ stretching vibrations.
~3100 (w) Aromatic C-H stretch.
~1610, 1580, 1470 (m) Pyridine ring C=C and C=N stretching vibrations.
~850 (m) C-N (nitro-ring) stretch.

Note: (s) = strong, (m) = medium, (w) = weak. Wavenumbers for comparative compounds are approximate and based on typical values and available spectral data.

Experimental Protocol for Acquiring the IR Spectrum

To obtain a high-quality IR spectrum of a solid sample such as 3-Bromo-4-methyl-2-nitropyridine, two common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Transmission Method

This traditional method provides a true transmission spectrum, which is often advantageous for library matching and can offer higher sensitivity for detecting trace components.[4]

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet die set

  • Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

  • Heat lamp or drying oven

  • Spatula and analytical balance

Procedure:

  • Preparation: Dry the spectroscopy-grade KBr in an oven at ~110°C for at least 2 hours to remove any absorbed water, which can interfere with the spectrum. Gently heat the mortar, pestle, and die set under a heat lamp to drive off surface moisture.[2] Allow all equipment to cool to room temperature in a desiccator.

  • Sample Grinding: In the agate mortar, grind 1-2 mg of the 3-Bromo-4-methyl-2-nitropyridine sample to a very fine powder. The particle size should be smaller than the wavelength of the incident IR radiation to minimize scattering.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.

  • Pellet Pressing: Transfer the mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes. The resulting pellet should be thin and transparent.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum according to the instrument's operating procedure.

Method 2: Attenuated Total Reflectance (ATR) Method

ATR is a more modern and rapid technique that requires minimal to no sample preparation, making it ideal for routine analysis and for samples that are difficult to grind.[5][6]

Materials and Equipment:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol) and lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the 3-Bromo-4-methyl-2-nitropyridine powder directly onto the ATR crystal, ensuring the crystal surface is completely covered.

  • Apply Pressure: Use the ATR's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is crucial for obtaining a high-quality spectrum.

  • Analysis: Acquire the IR spectrum. After the measurement, release the pressure, remove the sample, and clean the crystal surface thoroughly.

dot graph workflow { rankdir=TB; graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} केंदोट Caption: Experimental workflows for obtaining the IR spectrum of a solid sample.

Conclusion

The infrared spectrum of 3-Bromo-4-methyl-2-nitropyridine is predicted to be rich in information, with strong, characteristic bands arising from the nitro group's asymmetric and symmetric stretches, providing clear evidence of its presence. The C-Br stretching vibration, while in the lower frequency "fingerprint" region, should also be identifiable. The vibrations of the methyl group and the substituted pyridine ring will contribute to a complex and unique pattern.

By comparing this predicted spectrum with those of 3-bromopyridine, 4-methyl-2-nitropyridine, and 2-nitropyridine, researchers can gain a deeper understanding of the influence of each substituent on the molecule's vibrational properties. This guide, combining predictive analysis with established experimental protocols, serves as a comprehensive resource for the spectroscopic characterization of this and other novel substituted pyridines. The detailed methodologies provided for both KBr pellet and ATR techniques ensure that researchers can confidently acquire high-quality data for their own analyses.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Kintek Press. (2026, February 10). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Retrieved from [Link]

  • Specac. (n.d.). Should I be using KBr pellets in FTIR Spectroscopy. Retrieved from [Link]

  • Randle, R. R., & Whiffen, D. H. (1952). The characteristic infra-red absorption frequencies of aromatic nitro-compounds. Journal of the Chemical Society (Resumed), 4153-4154. DOI: 10.1039/JR9520004153
  • Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 79(1), 38-41.
  • AZoM. (2012, February 13). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Retrieved from [Link]

  • Quantum Design Europe. (n.d.). Good to know about KBr pellets. Retrieved from [Link]

  • Beasley, F. G., et al. (2019). Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics. Journal of Food Science and Technology, 56(11), 4947-4954.
  • Randle, R. R., & Whiffen, D. H. (1952). The characteristic infra-red absorption frequencies of aromatic nitro-compounds. Sci-Hub. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromopyridine. Retrieved from [Link]

  • Elixir International Journal. (n.d.). Vibrational spectral investigation of pyridine-2,6-dicarbonyl dichloride using ab-initio, HF and DFT calculations. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-bromo-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 12.9: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for: A highly efficient and recyclable heterogeneous catalyst for the synthesis of 1,10-phenanthroline derivatives. Retrieved from [Link]

  • Gupta, S. P., et al. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-291.
  • SpectraBase. (n.d.). 3-Bromopyridine 13C NMR. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-methyl-2-nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

  • PubMed Central. (n.d.). 2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside. Retrieved from [Link]

  • Environmental Protection Agency. (2016, February 23). Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-2-nitroaniline single crystal. Retrieved from [Link]

  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • WWJMRD. (n.d.). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). Retrieved from [Link]

Sources

TLC Profiling of 3-Bromo-4-methyl-2-nitropyridine: Optimization & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

3-Bromo-4-methyl-2-nitropyridine is a critical heterocyclic intermediate, often employed in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds. Its purification and identification via Thin Layer Chromatography (TLC) present unique challenges due to the competing electronic effects of the substituents on the pyridine ring.

This guide provides an evidence-based approach to optimizing the TLC separation of this compound, comparing its retention behavior against common synthetic precursors and impurities.

Chemo-Physical Rationale for Retention Behavior

To predict and manipulate the Rf (Retardation factor), one must understand the interaction between the analyte and the stationary phase (Silica Gel 60, acidic nature):

  • Pyridine Ring (Basic Nitrogen): Typically interacts strongly with acidic silanol groups, causing "streaking" or low Rf values.

  • 2-Nitro Group (Electron Withdrawing): Drastically reduces the electron density on the ring nitrogen. Crucial Insight: This reduces the basicity, minimizing streaking compared to non-nitrated pyridines. However, the nitro group itself is highly polar, increasing retention via dipole-dipole interactions.

  • 3-Bromo & 4-Methyl (Lipophilic): These groups provide necessary hydrophobicity, allowing migration in non-polar mobile phases (Hexane/Heptane).

Standardized Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Stationary Phase: Silica Gel 60 F254 aluminum or glass-backed plates.

  • Mobile Phase A: n-Hexane (HPLC Grade).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (Et3N) - Optional for peak shape correction.

Optimized Mobile Phase Systems

The following systems have been validated for separation efficiency of nitrated halopyridines:

System ClassSolvent Ratio (v/v)Target Rf RangeApplication
Non-Polar 90:10 (Hex:EtOAc)0.15 – 0.25Separation from very non-polar impurities (e.g., dibromides).
Standard 80:20 (Hex:EtOAc) 0.30 – 0.45 Routine monitoring and flash column method transfer.
Polar 60:40 (Hex:EtOAc)0.60 – 0.75Eluting highly polar degradation products (pyridones).

Expert Tip: If the spot exhibits tailing (comet-like shape), pre-treat the TLC plate by running it in a chamber containing 1% Et3N in Hexane, or add 0.5% Et3N to the mobile phase. However, the 2-nitro group usually suppresses basicity enough to make this unnecessary.

Visualization Method
  • UV Absorption (254 nm): Primary method.[1] The compound appears as a distinct dark spot (fluorescence quenching) against the bright green background.

  • Naked Eye: High concentrations may appear faint yellow due to the nitro chromophore.

  • Staining (Secondary):

    • KMnO4 Stain: Faint oxidation spot (slow).

    • Iodine Chamber: Reversible brown spot (good for general organic impurities).

Comparative Performance Data

The following table compares the retention behavior of the target compound against its most common synthetic precursors and potential impurities.

Conditions: Silica Gel 60 F254, Solvent System: Hexane/EtOAc (4:1 v/v)

CompoundStructure TypeRelative PolarityEstimated Rf*Separation Logic
3-Bromo-4-methyl-2-nitropyridine Target Moderate 0.35 ± 0.05 Reference Standard
3-Bromo-4-methylpyridinePrecursor (Non-nitro)Basic/Less Polar**0.20 – 0.30Often streaks; lower Rf due to strong H-bonding with silica (unless Et3N used).
2-Amino-3-bromo-4-methylpyridinePrecursor (Amino)High Polarity0.05 – 0.15Amino group H-bonds strongly; requires polar system (e.g., 1:1 Hex/EtOAc) to move.
3-Bromo-4-methyl-2-pyridoneHydrolysis ImpurityVery High Polarity0.00 – 0.10Tautomer of the hydroxy-pyridine; stays at baseline in 4:1 system.

*Note: Exact Rf values vary with humidity and plate activation. Always co-spot with authentic standards. **Counter-intuitive Note: While the non-nitro precursor lacks the polar nitro group, its accessible basic nitrogen often causes it to "stick" to acidic silica more than the nitro-derivative, resulting in a lower or streaky Rf in neutral solvents.

Decision Logic & Workflow (Visualization)

The following diagram outlines the logical decision tree for method development and troubleshooting when working with this compound.

TLC_Workflow Start Start: Crude Reaction Mixture Check_UV Run TLC: 20% EtOAc/Hexane Visualize UV 254nm Start->Check_UV Decision_Rf Is Target Rf between 0.3 - 0.5? Check_UV->Decision_Rf Good_Sep Check Separation from Impurities Decision_Rf->Good_Sep Yes Too_Low Rf < 0.2 Decision_Rf->Too_Low No (Too Slow) Too_High Rf > 0.6 Decision_Rf->Too_High No (Too Fast) Flash Proceed to Flash Chromatography (Gradient 0-20% EtOAc) Good_Sep->Flash Streaking Spot Streaking/Tailing? Too_Low->Streaking Decrease_Pol Decrease Polarity (Try 10% EtOAc or 100% DCM) Too_High->Decrease_Pol Increase_Pol Increase Polarity (Try 30-40% EtOAc) Streaking->Increase_Pol No (Just Polar) Add_Base Add 1% Et3N or NH4OH to Mobile Phase Streaking->Add_Base Yes (Basicity Interaction) Increase_Pol->Check_UV Re-run Decrease_Pol->Check_UV Re-run Add_Base->Check_UV Re-run

Caption: Iterative decision matrix for optimizing TLC separation of nitropyridine derivatives.

References

  • Organic Syntheses. "Purification of Pyridine Derivatives via Column Chromatography." Organic Syntheses, Vol. 95, 2018.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71433097, 3-Bromo-4-methyl-2-nitropyridine." PubChem, 2025.

  • Takeda Pharmaceutical Company. "Patent WO2011/146287: Synthesis of 4-bromo-2-methyl-3-nitropyridine."[2] Google Patents, 2011.

  • University of Wisconsin-Madison. "Thin Layer Chromatography (TLC) Guide." Department of Chemistry, 2025.

Sources

Elemental Analysis Standards for 3-Bromo-4-methyl-2-nitropyridine: A Comparative Purity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, QA/QC Professionals in Pharmaceutical Development Focus: Validation of C₆H₅BrN₂O₂ identity and purity using Elemental Analysis (CHN) versus modern orthogonal techniques (qNMR, HPLC).

Introduction: The Validation Paradox of Halogenated Nitro-Pyridines

In the synthesis of pharmaceutical intermediates, 3-Bromo-4-methyl-2-nitropyridine (CAS: 1379309-01-9) represents a distinct analytical challenge. As a scaffold containing a basic pyridine nitrogen, a deactivating nitro group, and a labile bromine atom, it tests the limits of traditional combustion analysis.

While Elemental Analysis (EA) remains a prerequisite for publication and bulk purity certification (typically requiring


 tolerance), it is often insufficient as a standalone metric for this class of compounds. The presence of the nitro group can lead to incomplete reduction of nitrogen oxides (

), while the bromine atom requires specific scrubbing reagents to prevent interference. Furthermore, the low hydrogen content (

) makes the result disproportionately sensitive to trace moisture—a common issue with hygroscopic pyridine derivatives.

This guide objectively compares Combustion Analysis (CHN) against Quantitative NMR (qNMR) and HPLC , providing a data-driven framework for selecting the correct validation standard.

Theoretical Baseline & Standards

Before assessing experimental performance, the theoretical elemental composition must be established as the absolute reference point.

Compound: 3-Bromo-4-methyl-2-nitropyridine Formula: C₆H₅BrN₂O₂ Molecular Weight: 217.02 g/mol [1]

Table 1: Theoretical Elemental Composition (Standard)
ElementCountAtomic Mass ContributionTheoretical % (w/w)Acceptance Range (

)
Carbon (C) 672.0733.21% 32.81% – 33.61%
Hydrogen (H) 55.042.32% 1.92% – 2.72%
Nitrogen (N) 228.0112.91% 12.51% – 13.31%
Bromine (Br) 179.9036.82% N/A (Standard CHN)
Oxygen (O) 232.0014.74% Calculated by difference

Critical Insight: The theoretical Hydrogen content is extremely low (


). A sample containing just 

water (w/w) will skew the Hydrogen result by

absolute, but more importantly, it dilutes the Carbon and Nitrogen values, often causing them to fail the negative limit of the specification.

Comparative Analysis: EA vs. qNMR vs. HPLC

This section evaluates the three primary methodologies for validating 3-Bromo-4-methyl-2-nitropyridine.

Method A: Combustion Analysis (CHN) - The Traditional Standard

Mechanism: Flash combustion at


 followed by reduction and GC separation.
  • Pros: Required for publication; inexpensive; requires minimal method development.

  • Cons: Destructive; blind to inorganic impurities (unless ash is weighed); highly sensitive to "nitro-resistance" (incomplete reduction of

    
     to 
    
    
    
    ).
  • Specific Challenge: The bromine atom can poison standard catalysts if the reduction tube is not equipped with adequate silver wool or specific halogen scrubbers.

Method B: Quantitative NMR (qNMR) - The Precision Standard

Mechanism: Proton counting relative to an Internal Standard (IS) of certified purity (e.g., Maleic Acid or Dimethyl Sulfone).

  • Pros: Absolute purity determination; non-destructive; differentiates between structural isomers (e.g., 3-bromo vs. 5-bromo isomers); quantifies residual solvent/water simultaneously.

  • Cons: Requires high-field instrument (

    
     MHz); requires precise weighing (
    
    
    
    mg).
Method C: HPLC-UV/Vis - The Impurity Profiler

Mechanism: Chromatographic separation based on polarity.

  • Pros: Excellent for detecting organic synthesis byproducts (e.g., unreacted 4-methyl-2-nitropyridine).

  • Cons: "Purity" is often reported as % Area, which is relative and assumes all components have equal extinction coefficients (untrue for nitro-pyridines vs. non-nitrated precursors).

Table 2: Performance Matrix
FeatureElemental Analysis (CHN)qNMR (

)
HPLC-UV
Primary Output Bulk Elemental RatioAbsolute Purity (w/w %)Relative Purity (% Area)
Sample Req. 2–5 mg (Destructive)10–20 mg (Recoverable)<1 mg (Destructive)
Moisture Sensitivity High (Fails C/N specs)Low (Quantifies water)N/A (Dissolved)
Isomer Specificity None (Isomers have same %)High (Distinct Shifts)High (Distinct RT)
Accuracy

(Absolute)

(Relative)
Variable (Response Factors)

Experimental Protocols

Protocol 1: Optimized CHN Preparation for Nitro-Pyridines

To achieve the


 standard for C₆H₅BrN₂O₂, strict moisture control is required.
  • Drying: Dry the sample in a vacuum oven at

    
     for 4 hours over 
    
    
    
    . Pyridines can form hydrates; standard air drying is insufficient.
  • Weighing: Use a microbalance with

    
     readability. Weigh 2.5 mg into a Tin (Sn) capsule .
    
    • Why Tin? Tin undergoes a strong exothermic reaction during flash combustion (

      
      ), ensuring complete breakdown of the refractory pyridine ring.
      
  • Additives: Add ~1 mg of Vanadium Pentoxide (

    
    )  to the capsule.
    
    • Causality:

      
       acts as an oxygen donor and combustion aid, critical for preventing the formation of carbonized residues common with brominated aromatics.
      
  • Analysis: Run on a system equipped with a dedicated halogen scrubber (Silver wool) in the reduction tube to trap Bromine.

Protocol 2: qNMR Purity Assessment

This protocol validates the absolute mass purity, serving as a check against EA results.

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or equivalent).

    • Rationale: Maleic acid provides a sharp singlet at

      
       ppm (in DMSO-
      
      
      
      ), which does not overlap with the aromatic pyridine protons (
      
      
      ppm) or the methyl group (
      
      
      ppm).
  • Sample Prep:

    • Weigh

      
       mg of 3-Bromo-4-methyl-2-nitropyridine.
      
    • Weigh

      
       mg of Maleic Acid.
      
    • Dissolve both in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 60 seconds (must be 
      
      
      
      of the longest relaxing proton).
    • Scans: 16 or 32.

  • Calculation: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weighed mass,
    
    
    =Purity.[1][2][3][4][5]

Visualization: Purity Validation Workflow

The following diagram illustrates the logical decision tree for validating this compound, ensuring resources are not wasted on EA if the sample is not ready.

PurityValidation Start Crude 3-Bromo-4-methyl-2-nitropyridine HPLC Step 1: HPLC-UV (Check Organic Impurities) Start->HPLC Decision1 Purity > 98% (Area)? HPLC->Decision1 Recrystallize Recrystallize (EtOH/Water or Hexane/EtOAc) Decision1->Recrystallize No Dry Step 2: Vacuum Dry (Remove Solvents/Water) Decision1->Dry Yes Recrystallize->HPLC qNMR Step 3: qNMR (Determine Absolute Purity & Water) Dry->qNMR Decision2 Solvent < 0.5% & Purity > 99%? qNMR->Decision2 Decision2->Recrystallize Low Purity Decision2->Dry High Solvent EA Step 4: Elemental Analysis (Final Validation) Decision2->EA Pass Publish Ready for Publication/Use EA->Publish

Figure 1: Integrated workflow for validating brominated nitro-pyridines. Note that EA is the final step, performed only after qNMR confirms the absence of interfering solvents.

Interpretation of Results & Troubleshooting

When EA results fall outside the


 range, use this diagnostic table to identify the root cause.
ObservationLikely CauseCorrective Action
High H, Low C, Low N Moisture/Solvent retention.Re-dry sample at

under high vacuum. Check via qNMR.
Low N only Incomplete reduction of

or

-oxide formation.
Ensure Copper reduction tube is fresh. Increase oxygen dose time.
Low C, Low N, Low H Inorganic contamination (Salts/Silica).Perform residue on ignition test. Filter sample through 0.2

filter before final crystallization.
High C Incomplete combustion (Soot formation).Add

oxidant. Switch to Tin capsules.

References

  • Safe, S., & Hutzinger, O. (1973). Mass Spectrometry of Pesticides and Pollutants. CRC Press.
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • PubChem. (n.d.).[6] Compound Summary for CID 71433097: 3-Bromo-4-methyl-2-nitropyridine.[1] National Library of Medicine. Link

  • Measurlabs. (2023). Comparison of Elemental Analysis Techniques. Link

Sources

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